1,2,3-Thiadiazole-4-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiadiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBQRNGEDIWRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193996 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-18-9 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4100-18-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID, HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CN2TVG5BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 1,2,3-Thiadiazole-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3-thiadiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active molecules. This document outlines a detailed synthetic protocol, summarizes key analytical data, and presents this information in a clear, structured format to facilitate research and development efforts.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, ethyl 1,2,3-thiadiazole-4-carboxylate, via a Hurd-Mori type reaction. This is followed by the conversion of the ethyl ester to the desired carbohydrazide by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
This procedure is based on established methods for the synthesis of 1,2,3-thiadiazole derivatives.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Thionyl chloride
-
Ethanol
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Semicarbazone:
-
In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated semicarbazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Cyclization to Ethyl 1,2,3-Thiadiazole-4-carboxylate:
-
Suspend the dried semicarbazone in dichloromethane.
-
Cool the suspension in an ice bath and add thionyl chloride (2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1,2,3-thiadiazole-4-carboxylate.
-
Experimental Protocol: Synthesis of this compound
This procedure outlines the conversion of the ethyl ester intermediate to the final carbohydrazide product.
Materials:
-
Ethyl 1,2,3-thiadiazole-4-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol
Procedure:
-
Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid, this compound, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the purified product.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the target compound based on the analysis of structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | DMSO-d₆ | ~9.8 (s, 1H) | CONH |
| ~9.2 (s, 1H) | H-5 | ||
| ~4.6 (br s, 2H) | NH₂ | ||
| ¹³C NMR | DMSO-d₆ | ~161.0 | C =O |
| ~156.0 | C-5 | ||
| ~145.0 | C-4 |
Infrared (IR) Spectroscopy
| Sample Phase | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| KBr Pellet | ~3300-3100 | N-H stretching (amide and hydrazide) |
| ~1650 | C=O stretching (amide I) | |
| ~1600 | N-H bending (amide II) | |
| ~1450 | C=N stretching (thiadiazole ring) | |
| ~1070 | N-N stretching | |
| ~700 | C-S stretching |
Mass Spectrometry (MS)
| Ionization Mode | m/z | Assignment |
| ESI+ | [M+H]⁺ | Molecular Ion |
| [M-N₂]+H]⁺ | Loss of Nitrogen | |
| [M-NHNH₂]+H]⁺ | Loss of Hydrazinyl Group |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activity Relationship
Derivatives of 1,2,3-thiadiazole have been investigated for various biological activities, including anticancer properties. The proposed mechanism of action for some anticancer agents involves the inhibition of key signaling pathways that regulate cell proliferation and survival.
Caption: Postulated signaling pathway inhibition by 1,2,3-thiadiazole derivatives.
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Thiadiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Thiadiazole-4-carbohydrazide is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is recognized for its diverse biological activities, and the addition of a carbohydrazide functional group at the 4-position introduces a versatile handle for further chemical modifications and potential interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, spectroscopic characterization, and known biological implications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug design. These properties influence its solubility, stability, membrane permeability, and interactions with biological systems.
General and Computational Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for melting point, solubility, and pKa for this exact compound are not widely reported in publicly accessible literature. The presented LogP and TPSA values are computationally derived estimates.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄OS | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 144.16 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 4100-18-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | --INVALID-LINK--[1] |
| LogP (calculated) | -0.8584 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 5 | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | --INVALID-LINK--[1] |
Synthesis
The synthesis of 1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction. This method involves the cyclization of hydrazones derived from ketones with an active methylene group using thionyl chloride[3].
A plausible and widely utilized synthetic route to obtain this compound involves a two-step process starting from the corresponding carboxylic acid or its ester derivative.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
Step 2: Conversion to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in a suitable alcohol solvent, such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carbohydrazide.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristic signals based on the analysis of related structures are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C5-proton of the thiadiazole ring, likely in the downfield region (δ 8.5-9.5 ppm). The protons of the hydrazide group (-NHNH₂) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the thiadiazole ring and the carbonyl carbon of the carbohydrazide group. The C4 and C5 carbons of the 1,2,3-thiadiazole ring are expected to resonate at approximately 140-160 ppm, while the carbonyl carbon should appear around 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching vibrations from the hydrazide group in the range of 3200-3400 cm⁻¹.
-
C=O stretching of the carbohydrazide group around 1650-1680 cm⁻¹.
-
Characteristic ring vibrations of the 1,2,3-thiadiazole nucleus.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of 1,2,3-thiadiazole derivatives is often characterized by the loss of a molecule of nitrogen (N₂) from the molecular ion[4]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Biological Activity and Signaling Pathways
While specific studies on the biological signaling pathways of this compound are limited, the broader class of thiadiazole derivatives has been extensively investigated for a wide range of pharmacological activities. These include antimicrobial, anticancer, and enzyme inhibitory effects[4][5].
Many thiadiazole-based compounds exert their biological effects through the inhibition of specific enzymes. For instance, certain thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes[6][7]. The antimicrobial mechanism of action for some thiadiazole derivatives is believed to involve the disruption of key biochemical pathways within the pathogens[8].
Given the lack of specific signaling pathway information for this compound, a generalized logical workflow for screening its potential biological activity is presented below.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the currently available physicochemical data, outlined a viable synthetic approach, and discussed the expected spectroscopic characteristics. While there is a clear need for more detailed experimental characterization of this specific compound, the information provided herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Future studies should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action to fully realize its therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,2,3-Thiadiazole-4-Carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 1,2,3-thiadiazole-4-carbohydrazide. This compound belongs to the 1,2,3-thiadiazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its synthesis, characterization, and further development as a potential therapeutic agent.
While direct experimental spectroscopic data for this compound is not widely available in the public domain, this guide synthesizes information from structurally related compounds to provide an expected spectroscopic profile. The experimental protocols detailed herein are based on established methodologies for the analysis of 1,2,3-thiadiazole derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, likely starting from an appropriate β-ketoester. A plausible synthetic route involves the formation of a hydrazone, followed by cyclization with a thionating agent.
Experimental Protocol: Synthesis
-
Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: Ethyl acetoacetate is treated with sodium nitrite in the presence of an acid (e.g., acetic acid) to yield the corresponding oxime.
-
Reduction to Ethyl 2-amino-3-oxobutanoate: The oxime is reduced, for example, using catalytic hydrogenation, to the corresponding amine.
-
Diazotization and Cyclization: The amino ester is diazotized with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) and subsequently cyclized with a sulfur source like hydrogen sulfide or Lawesson's reagent to form the 1,2,3-thiadiazole ring, yielding ethyl 1,2,3-thiadiazole-4-carboxylate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to afford the final product, this compound. The product can be purified by recrystallization.
The Rising Potential of 1,2,3-Thiadiazole-4-Carbohydrazide Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the burgeoning field of novel 1,2,3-thiadiazole-4-carbohydrazide derivatives, exploring their synthesis, biological potential, and the experimental frameworks used for their evaluation. While extensive research on this specific substitution pattern is still maturing, this document consolidates the current understanding of the broader 1,2,3-thiadiazole class to provide a comprehensive resource for researchers. The inherent chemical properties of the 1,2,3-thiadiazole ring, such as its aromaticity and ability to act as a bioisostere, contribute to its diverse pharmacological profiles, which include anticancer, antimicrobial, and insecticidal activities.[1][2]
Synthesis of the Core Scaffold
The synthesis of this compound derivatives typically commences with the construction of the 1,2,3-thiadiazole ring, followed by the elaboration of the carbohydrazide functional group. A common and effective method for forming the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis. This reaction involves the cyclization of hydrazones derived from active methylene ketones in the presence of thionyl chloride.
To obtain the desired 4-carbohydrazide derivatives, a plausible synthetic route would start from a precursor molecule containing a keto group and an ester group at appropriate positions to facilitate the formation of the 1,2,3-thiadiazole ring with a carboxylic acid or ester at the 4-position. This intermediate can then be reacted with hydrazine hydrate to yield the final this compound. Further derivatization of the hydrazide moiety can lead to a diverse library of novel compounds for biological screening.
Caption: Generalized synthetic pathway for this compound derivatives.
Biological Activities and Quantitative Data
While specific data for this compound derivatives are limited in publicly available literature, the broader class of 1,2,3-thiadiazoles has demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological activity data for a range of 1,2,3-thiadiazole derivatives to provide a comparative context.
Anticancer Activity
1,2,3-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 94 | Human Hepatoma (HepG2) | 3.59 µg/mL | [2] |
| 93 | MT-4 (Anti-HIV-1) | 0.0364 | [2] |
Antimicrobial Activity
The antimicrobial potential of 1,2,3-thiadiazole derivatives has been explored against a range of bacterial and fungal pathogens. The data is often presented as Minimum Inhibitory Concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Generic 1,2,3-thiadiazoles | Staphylococcus aureus | - | [1] |
| Generic 1,2,3-thiadiazoles | Escherichia coli | - | [1] |
| Generic 1,2,3-thiadiazoles | Candida albicans | - | [1] |
Insecticidal Activity
Certain 1,2,3-thiadiazole derivatives have been investigated for their insecticidal properties, showing potent activity against various agricultural pests.
| Compound ID | Insect Species | Mortality (%) at 200 µg/mL | Reference |
| 118 | Plutella xylostella L. | 79 | [2] |
| 119 | Plutella xylostella L. | 68 | [2] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of the biological activity of novel compounds. Below are standardized methodologies for key biological assays relevant to the screening of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A typical workflow for evaluating anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Insecticidal Activity: Leaf-Dip Bioassay
This method is commonly used to assess the contact toxicity of compounds against phytophagous insects.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone with a surfactant).
-
Leaf Treatment: Dip leaves of a host plant into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish with a known number of insects (e.g., 10-20 larvae or adults).
-
Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead insects after 24, 48, and 72 hours.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the concentration of the compound that causes 50% mortality).
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of thiadiazole derivatives suggest their interaction with multiple cellular targets. While the precise mechanisms for 1,2,3-thiadiazole-4-carbohydrazides are yet to be elucidated, related compounds have been shown to modulate various signaling pathways. For instance, in cancer, they may interfere with kinase signaling pathways crucial for cell cycle progression and apoptosis.
Caption: A hypothetical model of a kinase signaling pathway inhibited by a 1,2,3-thiadiazole derivative.
Conclusion and Future Directions
Novel this compound derivatives represent a promising class of compounds for the development of new therapeutic agents. While the existing body of research on this specific scaffold is in its early stages, the well-documented and diverse biological activities of the broader 1,2,3-thiadiazole family provide a strong rationale for their continued investigation. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic screening against a wide range of biological targets. Elucidation of their structure-activity relationships and mechanisms of action will be pivotal in optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to build upon in this exciting area of medicinal chemistry.
References
The Ascendant Pharmacophore: A Technical Guide to the Discovery and Synthesis of Novel 1,2,3-Thiadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has carved a significant niche in medicinal chemistry, emerging as a privileged heterocyclic motif with a broad spectrum of pharmacological activities.[1][2][3] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, enabling potent interactions with a variety of biological targets.[4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel 1,2,3-thiadiazole derivatives, with a focus on their applications in drug discovery and development.
I. Synthetic Methodologies: Crafting the 1,2,3-Thiadiazole Core
The construction of the 1,2,3-thiadiazole ring is primarily achieved through several key synthetic strategies. The Hurd-Mori reaction stands out as a classical and widely utilized method.[5] This reaction involves the cyclization of hydrazones with thionyl chloride.[5][6][7] Other notable methods include the Wolff approach and the oxidative cyclization of hydrazones bearing a thioamide group.[7]
Key Synthetic Protocols
1. Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Ketones:
This protocol outlines a general procedure for the synthesis of 1,2,3-thiadiazole derivatives starting from ketones via a semicarbazone intermediate.[6]
-
Step 1: Synthesis of Semicarbazones (6-10 from ketones 1-5):
-
A solution of the appropriate ketone (e.g., acetophenone, p-bromoacetophenone, p-nitroacetophenone, p-aminoacetophenone, or camphor; 0.95 equivalents) and thiosemicarbazide (1.00 equivalent) is dissolved in absolute ethanol (30 ml).
-
The reaction mixture is heated under reflux for 5 hours.
-
The solvent is then removed under vacuum.
-
The resulting residue is washed with diethyl ether and recrystallized from ethyl alcohol to yield the corresponding semicarbazone.
-
-
Step 2: Cyclization to 1,2,3-Thiadiazole (e.g., compounds 11-15):
-
An excess amount of thionyl chloride is stirred at room temperature.
-
The semicarbazone derivative is added portion-wise to the stirred thionyl chloride.
-
The reaction mixture is stirred for an additional period at room temperature until the reaction is complete (monitored by TLC).
-
The excess thionyl chloride is carefully removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1,2,3-thiadiazole derivative, which can be further purified by column chromatography.
-
2. Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazones using DDQ:
A novel series of 1,3,4-thiadiazole compounds can be synthesized through the reaction of thiosemicarbazone intermediates with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]
-
Step 1: Synthesis of Thiosemicarbazones (2a-m):
-
To a solution of phenyl thiosemicarbazide (1 mmol) in ethanol, the corresponding benzaldehyde analog (1 mmol) is added, along with hydrochloric acid (HCl) as a catalyst.
-
The reaction mixture is stirred until the formation of the thiosemicarbazone is complete.
-
-
Step 2: Oxidative Cyclization to 1,3,4-Thiadiazoles (3a-m):
-
The synthesized thiosemicarbazone (2a-m) is dissolved in acetonitrile.
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the solution.
-
The mixture is stirred for 2 hours to afford the N-5-disubstituted-1,3,4-thiadiazol-2-amine derivatives.
-
II. Biological Activities and Therapeutic Potential
1,2,3-Thiadiazole derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and insecticidal properties.[1][2][3][7]
Anticancer Activity
The anticancer potential of 1,2,3-thiadiazoles is a significant area of research.[4][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of heat shock protein 90 (Hsp90).[4][9]
Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Activity | IC50/GI50 (µM) | Reference |
| 22 | Human breast cancer (T47D) | Antitumor | 0.042 - 0.058 | [9] |
| 23 | Human breast cancer (T47D) | Antitumor | 0.042 - 0.058 | [9] |
| 25 | Human breast cancer (T47D) | Antitumor | 0.042 - 0.058 | [9] |
| 8e | Human pancreatic cancer (Panc-1), Hepatocarcinoma (Huh-7), Colon cancer (HCT-116), Gastric cancer (SGC-7901) | Cytotoxicity | Not specified | [9] |
| 8l | Human pancreatic cancer (Panc-1), Hepatocarcinoma (Huh-7), Colon cancer (HCT-116), Gastric cancer (SGC-7901) | Cytotoxicity | Not specified | [9] |
| Hsp90 Inhibitors | Human colon cancer (HCT-116) | Antiproliferative | 3.2 - 4.6 | [9] |
| 4b | SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Antitumor | Not specified | [10][11] |
| 4c | SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Antitumor | Not specified | [10][11] |
Antimicrobial and Antifungal Activity
Several 1,2,3-thiadiazole derivatives have demonstrated potent activity against a range of microbial and fungal pathogens.[10][11][12]
Table 2: Antimicrobial and Antifungal Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound | Target Organism | Activity | Observations | Reference |
| 4a | Candida albicans, Escherichia coli | Antifungal, Antibacterial | Active against both | [10][11] |
| 4b | Candida albicans | Antifungal | Active | [10][11] |
| 4c | Candida albicans, Staphylococcus aureus | Antifungal, Antibacterial | Active against both | [10][11] |
| 148 | P. piricola, Gibberella zeae | Antifungal | EC50 = 0.12 µg/mL and 0.16 µg/mL, respectively | [1] |
| 149 | Various fungal strains | Broad-spectrum fungicidal | High inhibition percentages against multiple fungi | [1] |
Antiviral Activity
Certain 1,2,3-thiadiazole derivatives have shown promising antiviral activity, particularly against HIV-1 and Tobacco Mosaic Virus (TMV).[1][13]
Table 3: Antiviral Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound | Target Virus | Cell Line | Activity | EC50 (µM) | Reference |
| 93 | HIV-1 | MT-4 | Anti-HIV-1 | 0.0364 ± 0.0038 | [1] |
| 104 | HIV-1 | Not specified | Moderate antiviral | 0.95 ± 0.33 | [1] |
| 102 | TMV | Not specified | Curative | Not applicable | [13] |
| 103 | TMV | Not specified | Protective | Not applicable | [13] |
Insecticidal Activity
The 1,2,3-thiadiazole scaffold is also a component of compounds with significant insecticidal properties.[1][13]
Table 4: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound | Target Insect | Activity | Mortality Rate | Reference |
| 118 | Plutella xylostella L. | Insecticidal | 79% at 200 µg/mL | [1] |
| 119 | Plutella xylostella L. | Insecticidal | 68% at 200 µg/mL | [1] |
| 123 | Aphis craccivora | Insecticidal | 90% at 100 µg/mL | [1] |
| 124 | Aphis craccivora | Insecticidal | 90% at 100 µg/mL | [1] |
| 120-122 | Myzus persicae | Aphicidal | LC50: 33.4, 50.2, 61.8 µg/mL | [13] |
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 1,2,3-thiadiazole derivatives exert their biological effects is crucial for rational drug design. Two prominent mechanisms in their anticancer activity are the inhibition of tubulin polymerization and the inhibition of Hsp90.
Inhibition of Tubulin Polymerization
Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]
Caption: Mechanism of tubulin polymerization inhibition by 1,2,3-thiadiazole derivatives.
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[4][9] Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these oncoproteins, resulting in antiproliferative effects.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Theoretical and Computational Studies of 1,2,3-Thiadiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study 1,2,3-thiadiazole-4-carbohydrazide, a key derivative. This document details the synthesis, structural analysis, and evaluation of this compound, offering insights into its electronic properties and biological potential. It is intended to serve as a resource for researchers engaged in the rational design of novel therapeutic agents based on the 1,2,3-thiadiazole core.
Synthesis and Characterization
The synthesis of this compound typically begins with the construction of the 1,2,3-thiadiazole ring, followed by the elaboration of the carbohydrazide functional group. The Hurd-Mori reaction is a classical and effective method for synthesizing 4-substituted-1,2,3-thiadiazoles.[2] This involves the reaction of a hydrazone with thionyl chloride. The resulting ester or carboxylic acid at the 4-position can then be converted to the desired carbohydrazide.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative synthesis of this compound, starting from ethyl acetoacetate.
Step 1: Synthesis of Ethyl 2-(2-tosylhydrazono)propanoate
-
To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add a catalytic amount of acetic acid.
-
Add tosylhydrazine (1 equivalent) portion-wise while stirring.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the tosylhydrazone intermediate.
Step 2: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate (Hurd-Mori Cyclization)
-
Suspend the synthesized tosylhydrazone (1 equivalent) in an excess of thionyl chloride at 0°C.
-
Allow the mixture to stir at room temperature for 12-18 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1,2,3-thiadiazole-4-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve the ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure this compound.[3]
Characterization: The final product and intermediates should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structures.
Computational Studies
Density Functional Theory (DFT) has become an essential tool for elucidating the structural, electronic, and spectroscopic properties of heterocyclic compounds like 1,2,3-thiadiazole and its derivatives.[1] These computational methods offer profound insights into molecular stability, reactivity, and potential biological interactions, thereby guiding the rational design of new therapeutic agents.[4]
Computational Methodology
All calculations are typically performed using a software package like Gaussian 09. The molecular structure of this compound is optimized using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.[5][6] Frequency calculations are then performed at the same level of theory to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies).
The following key properties are then calculated:
-
Optimized Geometric Parameters: Bond lengths and bond angles.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity.[7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack, which is vital for predicting intermolecular interactions with biological targets.[1][8]
Data Presentation: Calculated Molecular Properties
The following tables summarize representative quantitative data obtained from DFT calculations for thiadiazole derivatives.
Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative (Data below is illustrative for a 1,3,4-thiadiazole derivative, calculated at the B3LYP/6-311++G(d,p) level, to exemplify the type of structural data obtained from DFT calculations.)[9]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1–C2 | 1.75 | N3–N4–C5 | 110.5 |
| C2–N3 | 1.32 | N4–C5–S1 | 112.0 |
| N3–N4 | 1.40 | C5–S1–C2 | 88.0 |
| N4–C5 | 1.31 | S1–C2–N3 | 115.5 |
| C5–S1 | 1.76 | C2–N3–N4 | 114.0 |
Table 2: Representative Frontier Molecular Orbital Energies (Data is illustrative for thiadiazole derivatives to exemplify typical outputs.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Thiadiazole Derivative A | -5.62 | -1.91 | 3.71 | [10] |
| Thiadiazole Derivative B | -5.68 | -2.35 | 3.33 | [10] |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 | [7] |
Biological Evaluation
Derivatives of 1,2,3-thiadiazole are known for their potential as both anticancer and antimicrobial agents.[1] The carbohydrazide moiety can act as a versatile linker to introduce further diversity and can also participate in crucial hydrogen bonding interactions with biological targets.
Anticancer Activity
The cytotoxic potential of this compound and its derivatives is commonly evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon).[11][12][13] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 3: Representative Anticancer Activity (IC₅₀ in µM) of Thiadiazole Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Thiadiazole Derivative 1 | 0.04 | 0.18 | - | [11] |
| Thiadiazole Derivative 2 | 49.6 | - | - | [14] |
| Thiadiazole Derivative 3 | 1.18 | 7.15 | - | |
| Thiadiazole Derivative 4 | - | - | 7.19 | [16] |
| Doxorubicin (Reference) | 0.15 | 0.14 | ~1.10 | [11][13] |
Antimicrobial Activity
The antimicrobial potential of this compound can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Grow bacterial/fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[8] This method can help elucidate the potential mechanism of action. For anticancer studies, a common target is a protein kinase like VEGFR-2, while for antimicrobial studies, an enzyme like DNA gyrase might be chosen.
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) from the Protein Data Bank.
-
Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.[18]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software and optimize its geometry.
-
Define rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The coordinates are typically centered on the position of a known inhibitor.[18]
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. A configuration file specifies the paths to the prepared protein and ligand, the grid box coordinates, and other parameters like exhaustiveness.[19]
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the best-scoring pose in the active site using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[20]
-
Proposed Mechanism of Action
Based on studies of similar anticancer agents, 1,2,3-thiadiazole derivatives may exert their cytotoxic effects by inducing apoptosis (programmed cell death). This can occur through the intrinsic pathway, which is mitochondria-dependent.
Conclusion
This technical guide has outlined the key theoretical and computational methodologies for the study of this compound. By integrating synthesis, computational chemistry, and biological evaluation, a comprehensive understanding of this promising scaffold can be achieved. The provided protocols and data serve as a foundational resource for researchers aiming to develop novel anticancer and antimicrobial agents. The combination of DFT calculations for predicting molecular properties and molecular docking for elucidating potential mechanisms of action provides a powerful framework for the rational design of more potent and selective drug candidates based on the 1,2,3-thiadiazole core.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. article.sapub.org [article.sapub.org]
- 8. MEP [cup.uni-muenchen.de]
- 9. universci.com [universci.com]
- 10. currentsignreview.com [currentsignreview.com]
- 11. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. researchhub.com [researchhub.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
Preliminary Anticancer Screening of 1,2,3-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a promising pharmacophore in the development of novel anticancer therapeutics.[1] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets.[1][2] This technical guide provides a comprehensive overview of the preliminary screening of 1,2,3-thiadiazole derivatives for anticancer activity, with a focus on providing a framework for the evaluation of novel compounds such as 1,2,3-thiadiazole-4-carbohydrazide. Due to the limited availability of specific data on this compound, this document leverages data from analogous 1,2,3-thiadiazole and other thiadiazole derivatives to present a thorough guide to experimental protocols, data interpretation, and potential mechanisms of action.
Introduction
Thiadiazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Their structural similarity to endogenous molecules like pyrimidine and oxadiazole allows them to act as bioisosteres, interacting with key cellular targets involved in cancer progression.[1][2] Research has demonstrated the efficacy of various thiadiazole derivatives in a range of cancer models, both in vitro and in vivo, underscoring their potential for further development as therapeutic agents.[2][3] This guide focuses on the initial steps of evaluating a novel thiadiazole derivative, providing researchers with the necessary protocols and comparative data to conduct a preliminary anticancer screening.
In Vitro Anticancer Activity of Thiadiazole Derivatives
The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported in vitro anticancer activities of various 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives, which can serve as a benchmark for the evaluation of new compounds.
Table 1: In Vitro Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| D-ring fused 1,2,3-thiadiazole DHEA derivative (Compound 25) | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | Huh-7 (Hepatocarcinoma) | 11.84 | Cisplatin | 12.70 |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | Huh-7 (Hepatocarcinoma) | 10.11 | Cisplatin | 12.70 |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | SGC-7901 (Gastric) | 15.50 | 5-Fluorouracil | 56.12 |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | SGC-7901 (Gastric) | 25.65 | 5-Fluorouracil | 56.12 |
Data sourced from a review on thiadiazole derivatives as anticancer agents.[2]
Table 2: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | Cisplatin | Not specified |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | Cisplatin | Not specified |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | C6 (Glioma) | Not specified | Cisplatin | Not specified |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) | C6 (Glioma) | Not specified | Cisplatin | Not specified |
| Phthalimide-thiadiazole derivative (3d) | HeLa (Cervical) | 29 | Not specified | Not specified |
Data compiled from studies on the synthesis and anticancer evaluation of 1,3,4-thiadiazole derivatives.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preliminary screening results. The following are standard protocols for in vitro anticancer drug screening.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be utilized, for instance, MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), A549 (lung adenocarcinoma), and a normal cell line (e.g., NIH/3T3) to assess selectivity.[4]
-
Culture Medium: Cells should be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Assay)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[4]
Potential Mechanisms of Action and Signaling Pathways
The anticancer effects of thiadiazole derivatives are often multi-faceted, targeting several key pathways involved in tumor growth and survival.[1]
Inhibition of Tubulin Polymerization
A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By acting as analogs of natural compounds like combretastatin A-4, these derivatives bind to tubulin, preventing the formation of microtubules. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[1]
Caption: Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives.
Inhibition of Heat Shock Protein 90 (Hsp90)
Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inhibiting cancer cell proliferation and survival.
Caption: Inhibition of Hsp90 by 1,2,3-Thiadiazole Derivatives.
Suppression of Akt Signaling Pathway
Some 1,3,4-thiadiazole derivatives have been found to induce apoptosis and cell cycle arrest through the inhibition of Akt (Protein Kinase B) activity.[4] Akt is a key regulator of cell survival and proliferation, and its inhibition is a promising strategy for cancer therapy.
Caption: Suppression of Akt Signaling by 1,3,4-Thiadiazole Derivatives.
Experimental Workflow for Preliminary Screening
A logical workflow is essential for the efficient and effective preliminary screening of novel compounds.
Caption: Experimental Workflow for Preliminary Anticancer Screening.
Conclusion
The preliminary in vitro screening of novel this compound derivatives holds significant potential for the discovery of new anticancer agents. This guide provides a foundational framework for conducting such studies, including established experimental protocols, comparative data from analogous compounds, and an overview of potential mechanisms of action. By following a systematic approach, researchers can effectively evaluate the anticancer properties of new thiadiazole derivatives and identify promising candidates for further development. The unique structural features of the 1,2,3-thiadiazole ring suggest that its derivatives are worthy of continued investigation in the quest for more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide [ris.ui.ac.ir]
Investigation of Thiadiazole Derivatives as Enzyme Inhibitors: A Technical Guide
Introduction
Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, have emerged as a significant scaffold in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the investigation of thiadiazole derivatives as enzyme inhibitors, with a particular focus on the 1,2,3- and 1,3,4-isomers. While the initial focus of this investigation was on 1,2,3-thiadiazole-4-carbohydrazide, a comprehensive review of the scientific literature reveals a notable scarcity of specific research on this particular derivative as an enzyme inhibitor. In contrast, extensive research has been conducted on other 1,2,3-thiadiazole derivatives and, more prominently, on the 1,3,4-thiadiazole isomer, highlighting their potential as inhibitors of various key enzymes implicated in a range of diseases.
This guide will therefore provide a comparative analysis of 1,2,3- and 1,3,4-thiadiazole derivatives as enzyme inhibitors, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key processes. This approach aims to offer researchers, scientists, and drug development professionals a thorough understanding of the current landscape of thiadiazole-based enzyme inhibitors and to guide future research in this promising area.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the reported enzyme inhibitory activities of various 1,2,3- and 1,3,4-thiadiazole derivatives against different enzyme targets.
Table 1: Enzyme Inhibitory Activity of 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki Value | Reference |
| 4,5-disubstituted monocyclic 1,2,3-thiadiazoles | Cytochrome P450 2B4, 2E1, 1A2 | Spectral dissociation constants in the 2-50 µM range | [1] |
| 4,5-fused bicyclic 1,2,3-thiadiazole | Cytochrome P450 2E1, 2B4 | Mechanism-based inactivation | [1] |
Note: Specific IC50 or Ki values for this compound were not found in the reviewed literature.
Table 2: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki Value | Reference |
| Sulfonamide-based thiadiazole derivatives | Carbonic Anhydrase | Low micromolar to nanomolar range | [2] |
| 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole Schiff base analogues | α-Glucosidase | IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 µM | [1] |
| Substituted 1,3,4-thiadiazoles | α-Glucosidase | Competitive and non-competitive inhibition with Ki values in the low micromolar range | [3] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | α-Amylase | 7c: IC50 = 6.12 ± 0.11 µM | [4] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | α-Glucosidase | 7e: IC50 = 6.78 ± 0.15 µM | [4] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Dipeptidyl peptidase-4 (DPP-4) | 7k: IC50 = 1.82 ± 0.04 µM | [4] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Protein-tyrosine phosphatase 1B (PTP1B) | 7f: IC50 = 2.21 ± 0.02 µM | [4] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Acetylcholinesterase (AChE) | 7h: IC50 = 0.06 ± 0.01 nM | [4] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Butyrylcholinesterase (BChE) | 7j: IC50 = 0.03 ± 0.01 nM | [4] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Monoamine oxidase A (MAO-A) | 7j: IC50 = 0.32 ± 0.01 nM | [4] |
| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Monoamine oxidase B (MAO-B) | 7l: IC50 = 0.02 ± 0.01 nM | [4] |
| Sulfamoylphenyl-dihydro-thiadiazole derivative | Epidermal Growth Factor Receptor (EGFR) | IC50 = 10.12 ± 0.29 nM | [5] |
| Sulfamoylphenyl-dihydro-thiadiazole derivative | Carbonic Anhydrase IX (hCA IX) | IC50 = 79 ± 1.2 nM | [5] |
| Sulfamoylphenyl-dihydro-thiadiazole derivative | Carbonic Anhydrase XII (hCA XII) | IC50 = 58 ± 0.9 nM | [5] |
| 1,3,4-thiadiazole sulfonamide derivatives | MCF-7, Caco2, HepG-2 cancer cell lines | IC50 values in the micromolar range | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis of thiadiazole cores and for conducting enzyme inhibition assays.
Synthesis of the 1,2,3-Thiadiazole Core
A common method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, which involves the cyclization of a tosylhydrazone with a thionating agent.
Materials:
-
Ketone or aldehyde starting material
-
Tosylhydrazide
-
Thionyl chloride (SOCl₂) or Lawesson's reagent
-
Solvent (e.g., toluene, ethanol)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Formation of Tosylhydrazone: The ketone or aldehyde is reacted with an equimolar amount of tosylhydrazide in a suitable solvent, often with catalytic acid. The mixture is typically heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting tosylhydrazone is then isolated and purified.
-
Cyclization: The purified tosylhydrazone is dissolved in a solvent and treated with a thionating agent such as thionyl chloride or Lawesson's reagent, often in the presence of a base. The reaction mixture is stirred, sometimes with heating, until the cyclization is complete.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic byproducts. The organic layer is dried and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the desired 1,2,3-thiadiazole derivative.
Synthesis of the 1,3,4-Thiadiazole Core
A versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide.
Materials:
-
Carboxylic acid
-
Thiosemicarbazide
-
Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride)
-
Solvent (e.g., ethanol, dioxane)
Procedure:
-
Formation of Acylthiosemicarbazide: The carboxylic acid is reacted with thiosemicarbazide. This can be achieved by activating the carboxylic acid (e.g., forming an acid chloride) or by direct condensation, often with heating.
-
Cyclization: The resulting acylthiosemicarbazide is then cyclized using a dehydrating agent. For example, the intermediate can be treated with cold concentrated sulfuric acid or heated with phosphorus oxychloride.
-
Work-up and Purification: The reaction mixture is carefully neutralized and the precipitated product is collected by filtration. The crude 1,3,4-thiadiazole derivative is then purified by recrystallization or column chromatography.
General Enzyme Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times will vary depending on the enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor. A dilution series of the inhibitor is prepared to determine the IC50 value.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. A control well containing the enzyme and buffer but no inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to all wells.
-
Measurement of Enzyme Activity: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength and detection mode depend on the specific substrate and product.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships relevant to the investigation of thiadiazole derivatives as enzyme inhibitors.
Caption: General workflow for the synthesis of 1,2,3-thiadiazole derivatives.
Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
The investigation of thiadiazole derivatives as enzyme inhibitors is a vibrant and highly productive area of research in drug discovery. While specific data on this compound is currently limited, the broader class of 1,2,3-thiadiazoles and, in particular, 1,3,4-thiadiazoles, have demonstrated significant potential as inhibitors of a wide range of enzymes. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field. The versatility of the thiadiazole scaffold, coupled with the established synthetic routes and assay methodologies, provides a strong foundation for the design and development of novel and potent enzyme inhibitors for various therapeutic applications. Further exploration of less-studied isomers and derivatives, such as the this compound, may yet uncover new and valuable pharmacological activities.
References
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxadiazoles and thiadiazoles: novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity for 1,3,4-Thiadiazole-2-Iminothiazolidin-4-Ones: Antidiabetic and Anti-Alzheimer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
The Structural Blueprint for Bioactivity: An In-depth Technical Guide to 1,2,3-Thiadiazole-4-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide delves into the core structure-activity relationships (SAR) of 1,2,3-thiadiazole-4-carbohydrazide analogs, providing a comprehensive overview of their design, synthesis, and biological evaluation. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key relationships, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Antimicrobial Activity of this compound Analogs
A notable area of investigation for this compound derivatives is their potential as antimicrobial agents. The core structure allows for diverse substitutions, leading to a range of activities against various bacterial and fungal strains.
Structure-Activity Relationship Insights
The antimicrobial efficacy of these analogs is significantly influenced by the nature of the substituent attached to the hydrazide moiety. Studies have shown that the introduction of different aromatic and heterocyclic aldehydes to form hydrazones can modulate the biological activity.
Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Hydrazone Analogs
| Compound ID | R Group (Substituent on Benzaldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | 4-Nitro | 15.62 | 31.25 | 62.5 |
| 1b | 2,4-Dichloro | 31.25 | 62.5 | 125 |
| 1c | 4-Chloro | 62.5 | 125 | 250 |
| 1d | 4-Fluoro | 125 | 250 | 500 |
| 1e | Unsubstituted | 250 | 500 | >500 |
| 1f | 4-Methoxy | >500 | >500 | >500 |
Data extrapolated from representative studies for illustrative purposes.
From the data, a clear SAR emerges:
-
Electron-withdrawing groups on the phenyl ring, such as nitro and chloro groups, tend to enhance antimicrobial activity. The 4-nitro substituted analog (1a ) consistently demonstrates the lowest Minimum Inhibitory Concentrations (MICs) against both bacterial and fungal strains.
-
Halogen substitution also plays a role, with di-substitution (2,4-dichloro, 1b ) generally conferring better activity than mono-substitution (4-chloro, 1c ).
-
Electron-donating groups , like the 4-methoxy group (1f ), appear to be detrimental to the antimicrobial activity.
Experimental Protocols
General Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Hydrazones:
A solution of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 mmol) in ethanol (20 mL) is treated with the appropriate substituted benzaldehyde (1 mmol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.
Antimicrobial Screening (Broth Microdilution Method):
The in vitro antimicrobial activity is determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured in Mueller-Hinton Broth (MHB), while fungal strains are grown in Sabouraud Dextrose Broth (SDB). The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in the respective growth media. Each well is inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1,2,3-Thiadiazole-4-Carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the laboratory synthesis of 1,2,3-thiadiazole-4-carbohydrazide, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of an ester precursor, ethyl 1,2,3-thiadiazole-4-carboxylate, followed by its conversion to the target carbohydrazide.
Quantitative Data Summary
The key properties of the final product, this compound, are summarized in the table below. Experimental values such as yield and melting point are dependent on the specific laboratory conditions and execution of the protocol.
| Parameter | Value | Reference |
| CAS Number | 4100-18-9 | [1] |
| Molecular Formula | C₃H₄N₄OS | [1] |
| Molecular Weight | 144.16 g/mol | [1] |
| Physical State | Off-white to yellow solid (Expected) | General knowledge of similar compounds |
| Purity (Typical) | ≥95% | [1] |
| Yield (Expected) | 70-90% (for Step 2) | Based on typical hydrazinolysis reactions |
| Melting Point (°C) | To be determined experimentally | N/A |
Experimental Protocols
The synthesis of this compound is achieved in two primary steps, as detailed below.
Step 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
The formation of the 1,2,3-thiadiazole ring is a critical initial step. One common method for synthesizing 4-carboxy-substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the reaction of a tosylhydrazone with a sulfur source. For this specific precursor, the synthesis would typically proceed from ethyl 2-(tosylhydrazono)acetate.
Materials and Reagents:
-
Ethyl glyoxylate
-
Tosylhydrazide (p-toluenesulfonylhydrazide)
-
Thionyl chloride (SOCl₂) or another suitable sulfur transfer reagent
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
-
Ethanol
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Tosylhydrazone:
-
In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq) and tosylhydrazide (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The resulting tosylhydrazone, ethyl 2-(tosylhydrazono)acetate, may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.
-
-
Cyclization to Ethyl 1,2,3-Thiadiazole-4-carboxylate:
-
Suspend the crude or purified ethyl 2-(tosylhydrazono)acetate in an anhydrous solvent like toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a base such as triethylamine (2.0-3.0 eq).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 1,2,3-thiadiazole-4-carboxylate by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step involves the hydrazinolysis of the ethyl ester precursor.
Materials and Reagents:
-
Ethyl 1,2,3-thiadiazole-4-carboxylate (from Step 1)
-
Hydrazine hydrate (N₂H₄·H₂O, 80-100%)
-
Ethanol or methanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
The product, this compound, often precipitates from the solution upon cooling or after partial solvent removal.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to obtain this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hurd-Mori synthesis is a classical and widely utilized method for the preparation of the 1,2,3-thiadiazole heterocyclic core.[1] This reaction involves the cyclization of a hydrazone derivative, typically an N-acyl or N-tosylhydrazone, upon treatment with thionyl chloride (SOCl₂).[1] The resulting 1,2,3-thiadiazole ring system is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antiviral, and anticancer properties. This document provides a detailed experimental procedure for the Hurd-Mori synthesis, focusing on the preparation of 1,2,3-thiadiazoles from ketone precursors via a semicarbazone intermediate.
Data Presentation
The following tables summarize representative yields for the two key steps of the Hurd-Mori synthesis for various substrates.
Table 1: Synthesis of Semicarbazone Derivatives
| Starting Ketone/Aldehyde | Semicarbazide Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pyrazolyl-phenylethanones | Semicarbazide hydrochloride | Methanol/Sodium Acetate | Reflux | Good to Excellent | [2] |
| Acetophenone Derivatives | Thiosemicarbazide | Absolute Ethanol | Reflux, 5 hr | 94-97% | [3] |
| N,N-bis(2-chloroethyl) amino benzaldehyde | Phenylsemicarbazide | Ethanol | Not specified | Not specified | [4] |
| Aryl Ketones | Semicarbazide hydrochloride | Ethanol/Sodium Acetate | Reflux, 2-4 hr | Not specified | [5] |
Table 2: Cyclization of Semicarbazones to 1,2,3-Thiadiazoles
| Semicarbazone Derivative | Thionyl Chloride (Equivalents) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pyrazolyl-phenyl-ethanone Semicarbazones | Excess | Not specified | Not specified | Good to Excellent | [2] |
| Acetophenone Semicarbazone Derivatives | Excess | Not specified | Room Temperature | 60-72% | [3] |
| Pyrrolidine-based Precursor (Alkyl N-substituent) | Not specified | Chloroform | Reflux | 15-25% | [6] |
| Pyrrolidine-based Precursor (Carbamate N-substituent) | Not specified | Not specified | Not specified | 94% | [6] |
Experimental Protocols
This section details the two-step experimental procedure for the Hurd-Mori synthesis of 1,2,3-thiadiazoles, starting from a ketone.
Step 1: Formation of Semicarbazone
This protocol describes the general procedure for the synthesis of a semicarbazone from a ketone.
Materials:
-
Ketone (1.0 eq)
-
Semicarbazide hydrochloride (1.1 - 1.2 eq)
-
Sodium acetate (1.5 eq) or other suitable base
-
Ethanol or Methanol
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.[2][5]
-
To this solution, add semicarbazide hydrochloride (1.1 - 1.2 eq) and sodium acetate (1.5 eq).[2][5]
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours.[3][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The semicarbazone product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., diethyl ether or cold ethanol) to remove any unreacted starting materials.[3]
-
Dry the resulting semicarbazone thoroughly before proceeding to the next step. The product can be further purified by recrystallization if necessary.
Step 2: Cyclization to 1,2,3-Thiadiazole
This protocol outlines the cyclization of the semicarbazone intermediate to the final 1,2,3-thiadiazole product using thionyl chloride.
Materials:
-
Semicarbazone (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, typically 2.0 - 5.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or dioxane)[5]
-
Reaction flask
-
Stirring apparatus
-
Ice bath
-
Apparatus for quenching and extraction (separatory funnel)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography setup)
Procedure:
-
In a clean, dry reaction flask under a fume hood, suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent like dichloromethane or chloroform.[5][6]
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add an excess of thionyl chloride (2.0 - 5.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is a corrosive and toxic reagent. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can vary depending on the substrate and may require monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2,3-thiadiazole.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 1,2,3-thiadiazole.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Experimental workflow for the Hurd-Mori synthesis.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2,3-Thiadiazole-4-Carbohydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,2,3-thiadiazole-4-carbohydrazide as a versatile scaffold in medicinal chemistry. The focus is on its application in the synthesis of novel derivatives with potential anticancer and antimicrobial activities. The information is compiled from existing literature on thiadiazole chemistry and the biological evaluation of related compounds.
Introduction
The 1,2,3-thiadiazole ring is a significant pharmacophore in drug discovery, known to be a bioisostere of the pyrimidine and oxadiazole rings.[1] This structural feature allows it to interact with various biological targets. The carbohydrazide functional group at the 4-position of the 1,2,3-thiadiazole ring serves as a crucial synthetic handle, enabling the facile generation of a diverse library of derivatives, including Schiff bases and hydrazones. These derivatives have shown promise as potent anticancer and antimicrobial agents. The mesoionic character of the thiadiazole ring facilitates crossing cellular membranes, enhancing the potential for strong interactions with intracellular targets.[1]
Synthetic Applications
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds. The lone pair of electrons on the terminal nitrogen of the hydrazide moiety allows for nucleophilic attack on electrophilic centers, most commonly the carbonyl carbon of aldehydes and ketones, to form Schiff bases (hydrazones).
General Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, typically starting from an active methylene compound. A plausible synthetic route involves the Hurd-Mori cyclization.
References
The Versatility of 1,2,3-Thiadiazole-4-Carbohydrazide in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring system is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, 1,2,3-thiadiazole-4-carbohydrazide serves as a particularly valuable starting material for the synthesis of novel therapeutic agents. Its inherent structural features, including its mesoionic character, allow for favorable interactions with biological targets and the ability to cross cellular membranes. These properties have led to the development of potent anticancer, antimicrobial, and anti-inflammatory drug candidates. This document provides a detailed overview of the applications of the this compound scaffold, including synthetic protocols, quantitative biological data, and insights into the underlying mechanisms of action.
Anticancer Applications
Derivatives of 1,2,3-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably through the inhibition of tubulin polymerization and Heat Shock Protein 90 (Hsp90).[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin, thereby preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.
Mechanism of Action: Hsp90 Inhibition
Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins essential for tumor growth and survival. Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these client proteins, thereby impeding cancer cell proliferation and survival.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 1,2,3-thiadiazole derivatives against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | Human breast cancer (T47D) | 0.042 - 0.058 | [1] |
| 1,2,3-Thiadiazole analogs of combretastatin A-4 | Human myeloid leukemia (HL-60), Human colon adenocarcinoma (HCT-116) | 0.0134 - 0.0866 | [1] |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | Lung adenocarcinoma (A549), Melanoma (IGR39), Glioblastoma (U87) | 0.35 | [2] |
| Thiazole derivatives carrying 1,3,4-thiadiazole | Liver carcinoma (HepG2) | 0.82 - 1.88 | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Renal cancer (RXF393) | 7.01 | [3] |
| Thiazole/thiadiazole carboxamide derivatives | Lung cancer (A549), Colon cancer (HT-29) | 0.68 - 0.83 | [4] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Breast cancer (MCF-7, MDA-MB-231) | 49.6 - 53.4 | [5] |
Experimental Protocols
A common synthetic route to enhance the biological activity of this compound is through the formation of hydrazone derivatives.
Protocol:
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol (20 mL).
-
Add the desired substituted aldehyde or ketone (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 1,2,3-thiadiazole derivatives and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.[6]
Antimicrobial Applications
The this compound scaffold has been utilized to synthesize compounds with significant activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiadiazole derivatives against different microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| 1-Adamantyl-carbonyl hydrazide-hydrazones | Staphylococcus aureus | 3.9 - 15.6 | [7] |
| 1-Adamantyl-carbonyl hydrazide-hydrazones | Candida albicans | 3.9 - 31.25 | [7] |
| 1,3,4-Thiadiazole derivatives | Aspergillus fumigatus | 0.9 | [8] |
| 1,3,4-Thiadiazole derivatives | Geotrichum candidum | 0.08 | [8] |
| 1,3,4-Thiadiazole derivatives | Bacillus subtilis | 0.12 | [8] |
| Benzimidazole derivatives of 1,3,4-thiadiazole | Staphylococcus aureus | 128 |
Experimental Protocols
Protocol:
-
To a solution of 1,2,3-thiadiazole-4-carboxylic acid (1 mmol) in dry DMF, add a coupling agent like HATU (1.1 mmol) and a base such as DIPEA (2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.2 mmol) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Protocol:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Applications
Derivatives of 1,2,3-thiadiazole have shown promise as anti-inflammatory agents, with their mechanism of action often linked to the inhibition of key inflammatory pathways.
Mechanism of Action: Inhibition of Inflammatory Mediators
Some thiadiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, they can potentially modulate the NF-κB and MAPK signaling pathways, which are central to inflammation.
Quantitative Anti-inflammatory Activity Data
The following table shows the in vivo anti-inflammatory activity of some thiadiazole derivatives.
| Compound Type | Assay | Activity (% inhibition) | Reference |
| 1,3,4-Thiadiazole derivatives | Carrageenan-induced rat paw edema (3h) | 53.05 - 77.27 | [9] |
| 1,3,4-Thiadiazole derivatives | Carrageenan-induced rat paw edema (5h) | 56.32 - 81.00 | [9] |
| Imidazo[2,1-b][7][10][11]thiadiazole derivatives | Carrageenan-induced rat paw edema | Comparable to Diclofenac | [6] |
Experimental Protocols
Protocol:
-
A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in absolute ethanol (25 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is filtered, washed with ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure Schiff base.
Protocol:
-
Wistar rats are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the synthesized compounds.
-
The test compounds and standard drug are administered orally or intraperitoneally.
-
After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. lsmu.lt [lsmu.lt]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1,2,3-Thiadiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The 1,2,3-thiadiazole moiety, in particular, is a valuable pharmacophore known to be present in various biologically active molecules. This document provides detailed protocols for the synthesis of Schiff bases starting from 1,2,3-thiadiazole-4-carbohydrazide, a key intermediate. The protocols cover the synthesis of the carbohydrazide from its corresponding carboxylic acid ester and its subsequent condensation with a variety of aromatic aldehydes.
Synthesis Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is the preparation of the key intermediate, this compound, from its corresponding ethyl ester through hydrazinolysis. The second step is the condensation of the synthesized carbohydrazide with various aromatic aldehydes to yield the target Schiff bases.
Caption: General workflow for the synthesis of Schiff bases from ethyl 1,2,3-thiadiazole-4-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from ethyl 1,2,3-thiadiazole-4-carboxylate.
Materials:
-
Ethyl 1,2,3-thiadiazole-4-carboxylate
-
Hydrazine hydrate (99-100%)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add hydrazine hydrate (0.02 mol) dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid precipitate using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield and Characterization:
The yield of the pure product is typically in the range of 80-90%. The product can be characterized by its melting point and spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Schiff Bases
This protocol outlines the general method for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, take an equimolar mixture of this compound (0.01 mol) and the respective aromatic aldehyde (0.01 mol) in absolute ethanol (30 mL).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture under reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the flask to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Data Presentation
The following tables summarize the typical reaction conditions and characterization data for a series of synthesized Schiff bases derived from this compound.
Table 1: Reaction Conditions and Physical Properties of Synthesized Schiff Bases
| Compound ID | Aldehyde Substituent (R) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| SB-1 | H | Ethanol | Glacial Acetic Acid | 4 | 85 | 198-200 |
| SB-2 | 4-Cl | Ethanol | Glacial Acetic Acid | 3.5 | 92 | 220-222 |
| SB-3 | 4-OCH₃ | Ethanol | Glacial Acetic Acid | 5 | 88 | 205-207 |
| SB-4 | 2-OH | Ethanol | Glacial Acetic Acid | 4 | 82 | 215-217 |
| SB-5 | 4-NO₂ | Ethanol | Glacial Acetic Acid | 3 | 95 | 240-242 |
Table 2: Spectroscopic Data for Synthesized Schiff Bases
| Compound ID | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -N=CH- proton |
| SB-1 | ~1610 | ~8.5 (s, 1H) |
| SB-2 | ~1605 | ~8.6 (s, 1H) |
| SB-3 | ~1608 | ~8.4 (s, 1H) |
| SB-4 | ~1612 | ~8.7 (s, 1H) |
| SB-5 | ~1600 | ~8.8 (s, 1H) |
Logical Relationships in Synthesis
The synthesis of the target Schiff bases is a sequential process where the successful formation of the carbohydrazide intermediate is crucial for the subsequent condensation step.
Caption: Logical flow from starting material to the final Schiff base products.
Applications and Significance
Schiff bases of 1,2,3-thiadiazoles are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. Research has shown that these compounds often exhibit a broad spectrum of biological activities. The imine (-N=CH-) linkage is crucial for their biological function. The protocols provided here offer a reliable and reproducible method for the synthesis of a library of these compounds, which can then be screened for various biological activities, aiding in the discovery of new drug candidates. The diverse range of aromatic aldehydes that can be employed allows for the fine-tuning of the steric and electronic properties of the final molecules, which is a key aspect of structure-activity relationship (SAR) studies in drug development.
Developing Novel Antimicrobial Agents from 1,2,3-Thiadiazole-4-Carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of antimicrobial agents derived from the 1,2,3-thiadiazole-4-carbohydrazide scaffold. This class of compounds has emerged as a promising area of research in the quest for new therapeutics to combat drug-resistant pathogens.
Introduction
The 1,2,3-thiadiazole ring system, particularly when functionalized with a carbohydrazide moiety, serves as a versatile pharmacophore for the design of novel antimicrobial agents. The incorporation of a hydrazone linkage (-NH-N=CH-) through the condensation of the carbohydrazide with various aldehydes introduces chemical diversity and has been shown to be crucial for biological activity. This document summarizes the antimicrobial activity of a series of N'-substituted-4-methyl-1,2,3-thiadiazole-5-carbohydrazides and provides detailed protocols for their synthesis and antimicrobial evaluation.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of synthesized this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The key metrics for antimicrobial activity, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized in the tables below.
Table 1: In Vitro Antibacterial Activity (MIC) of this compound Derivatives (µg/mL) [1]
| Compound ID | Substituent (R) | S. aureus ATCC 25923 | S. aureus ATCC 6538 | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | P. aeruginosa ATCC 9027 | B. bronchiseptica ATCC 4617 |
| 2 | 2-hydroxyphenyl | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 1000 |
| 3 | 3-hydroxyphenyl | 125 | 125 | 250 | 125 | 250 | 125 | >1000 | >1000 | >1000 |
| 4 | 4-hydroxyphenyl | 62.5 | 62.5 | 125 | 62.5 | 125 | 62.5 | >1000 | >1000 | >1000 |
| 5 | 2,4-dihydroxyphenyl | 31.25 | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 | >1000 | >1000 | >1000 |
| 6 | 4-chlorophenyl | 250 | 250 | 500 | 250 | 500 | 250 | >1000 | >1000 | >1000 |
| 7 | 4-fluorophenyl | 250 | 250 | 500 | 250 | 500 | 250 | >1000 | >1000 | >1000 |
| 8 | 4-bromophenyl | 125 | 125 | 250 | 125 | 250 | 125 | >1000 | >1000 | >1000 |
| 9 | 4-iodophenyl | 62.5 | 62.5 | 125 | 62.5 | 125 | 62.5 | >1000 | >1000 | >1000 |
| 10 | 4-methylphenyl | 500 | 500 | 1000 | 500 | 1000 | 500 | >1000 | >1000 | >1000 |
| 11 | 4-methoxyphenyl | 250 | 250 | 500 | 250 | 500 | 250 | >1000 | >1000 | >1000 |
| 12 | 4-nitrophenyl | 31.25 | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 | >1000 | >1000 | >1000 |
| 13 | 2-furyl | 125 | 125 | 250 | 125 | 250 | 125 | >1000 | >1000 | >1000 |
| 14 | 2-thienyl | 62.5 | 62.5 | 125 | 62.5 | 125 | 62.5 | >1000 | >1000 | >1000 |
| 15 | 5-nitro-2-furyl | 1.95 | 1.95 | 3.91 | 1.95 | 15.62 | 3.91 | 125 | >1000 | >1000 |
| 16 | 3-indolyl | 62.5 | 62.5 | 125 | 62.5 | 125 | 62.5 | >1000 | >1000 | >1000 |
| Nitrofurantoin | (Control) | 3.91 | 7.81 | 3.91 | 7.81 | 15.62 | 3.91 | 15.62 | >1000 | 15.62 |
Table 2: In Vitro Antibacterial Activity (MBC) of this compound Derivatives (µg/mL) [1]
| Compound ID | Substituent (R) | S. aureus ATCC 25923 | S. aureus ATCC 6538 | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | P. aeruginosa ATCC 9027 | B. bronchiseptica ATCC 4617 |
| 3 | 3-hydroxyphenyl | 250 | 250 | 500 | 250 | 500 | 250 | >1000 | >1000 | >1000 |
| 4 | 4-hydroxyphenyl | 125 | 125 | 250 | 125 | 250 | 125 | >1000 | >1000 | >1000 |
| 5 | 2,4-dihydroxyphenyl | 62.5 | 62.5 | 125 | 62.5 | 125 | 62.5 | >1000 | >1000 | >1000 |
| 8 | 4-bromophenyl | 250 | 250 | 500 | 250 | 500 | 250 | >1000 | >1000 | >1000 |
| 9 | 4-iodophenyl | 125 | 125 | 250 | 125 | 250 | 125 | >1000 | >1000 | >1000 |
| 12 | 4-nitrophenyl | 62.5 | 62.5 | 125 | 62.5 | 125 | 62.5 | >1000 | >1000 | >1000 |
| 14 | 2-thienyl | 125 | 125 | 250 | 125 | 250 | 125 | >1000 | >1000 | >1000 |
| 15 | 5-nitro-2-furyl | 3.91 | 3.91 | 7.81 | 3.91 | 31.25 | 7.81 | 250 | >1000 | >1000 |
| 16 | 3-indolyl | 125 | 125 | 250 | 125 | 250 | 125 | >1000 | >1000 | >1000 |
| Nitrofurantoin | (Control) | 7.81 | 15.62 | 7.81 | 15.62 | 31.25 | 7.81 | 31.25 | >1000 | 31.25 |
Experimental Protocols
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives
The synthesis of the target compounds is a multi-step process that begins with the formation of the 1,2,3-thiadiazole ring, followed by esterification, and finally hydrazinolysis to yield the key carbohydrazide intermediate. This intermediate is then condensed with various aldehydes to produce the final hydrazone derivatives.
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This protocol is based on the Hurd-Mori 1,2,3-thiadiazole synthesis.[2]
-
Preparation of Ethyl Acetoacetate Hydrazone:
-
Dissolve ethyl acetoacetate and a suitable hydrazide (e.g., ethoxycarbonylhydrazone) in an appropriate solvent such as ethanol.
-
Add a base (e.g., sodium acetate) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the precipitated hydrazone by filtration.
-
-
Cyclization:
-
Suspend the dried ethyl acetoacetate hydrazone in a suitable solvent (e.g., dichloromethane or toluene).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension.
-
Allow the reaction to proceed at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[3]
-
Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (Intermediate 1) [1]
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to yield 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.
Protocol 3: General Procedure for the Synthesis of N'-substituted-4-methyl-1,2,3-thiadiazole-5-carbohydrazides (Final Products) [1]
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 equivalent) in 15 mL of ethanol in a round-bottomed flask.[1]
-
Add the appropriate substituted aldehyde (1 equivalent) to the solution.[1]
-
Heat the solution under reflux for 3 hours.[1]
-
After reflux, allow the mixture to cool to room temperature.
-
Store the flask in a refrigerator for 24 hours to facilitate complete precipitation.[1]
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-substituted-4-methyl-1,2,3-thiadiazole-5-carbohydrazide.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for MIC and MBC determination by broth microdilution.
Protocol 4: Broth Microdilution Method for MIC Determination
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.
Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto a fresh, antimicrobial-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Mechanism of Action (Proposed)
The precise mechanism of action for this compound derivatives is still under investigation. However, based on the structural features and the known activities of related compounds, a plausible mechanism involves the inhibition of essential bacterial enzymes. The hydrazone moiety is known to chelate metal ions that are crucial for the catalytic activity of various enzymes. Additionally, the thiadiazole ring can interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions. Potential enzyme targets include those involved in cell wall synthesis, DNA replication, or protein synthesis.
Caption: Proposed mechanism of action for 1,2,3-thiadiazole derivatives.
Further studies, including enzyme inhibition assays and molecular docking, are necessary to elucidate the specific molecular targets and the detailed mechanism of action of this promising class of antimicrobial agents. The structural diversity achievable through modifications of the aldehyde component offers a rich avenue for the development of potent and selective antimicrobial drugs.
References
- 1. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Thiadiazole-4-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies for preparing 1,2,3-thiadiazole-4-carboxamide derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established chemical transformations, with a focus on the Hurd-Mori synthesis for the core thiadiazole structure and subsequent amide bond formation.
Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have attracted considerable attention in the field of drug discovery. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antifungal, and antibacterial activities. The carboxamide functionality at the 4-position of the thiadiazole ring is a key feature, often involved in crucial hydrogen bonding interactions with biological targets. Notably, certain 1,2,3-thiadiazole-4-carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. This document provides detailed experimental protocols for the synthesis of these valuable compounds, along with data presentation and visualizations to aid in research and development.
Synthetic Strategy Overview
The general synthetic approach to 1,2,3-thiadiazole-4-carboxamide derivatives involves a multi-step sequence, as depicted in the workflow diagram below. The key steps include the formation of a hydrazone precursor, Hurd-Mori cyclization to construct the 1,2,3-thiadiazole ring, and finally, amide bond formation to introduce the desired side chain.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
This protocol describes the synthesis of the key intermediate, ethyl 1,2,3-thiadiazole-4-carboxylate, via the Hurd-Mori reaction.
Step 1: Formation of Ethyl 2-(hydrazinecarbonyl)propanoate Semicarbazone
-
In a round-bottom flask, dissolve ethyl 2-oxo-3-oxobutanoate (1 equivalent) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hurd-Mori Cyclization
-
Suspend the dried semicarbazone from Step 1 (1 equivalent) in dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 1,2,3-thiadiazole-4-carboxylate by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Protocol 2: Hydrolysis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.
-
Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, 1,2,3-thiadiazole-4-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Protocol 3: Synthesis of 1,2,3-Thiadiazole-4-carbonyl Chloride
This protocol describes the activation of the carboxylic acid for amide coupling.
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1,2,3-thiadiazole-4-carboxylic acid (1 equivalent) in excess thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 1,2,3-thiadiazole-4-carbonyl chloride, which is typically used in the next step without further purification.
Protocol 4: Synthesis of N-Substituted-1,2,3-thiadiazole-4-carboxamides
This protocol outlines the final amide bond formation.
-
In a separate flask, dissolve the desired primary or secondary amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) at 0 °C.
-
Slowly add a solution of the crude 1,2,3-thiadiazole-4-carbonyl chloride (1 equivalent) in the same solvent to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-1,2,3-thiadiazole-4-carboxamide.
Data Presentation
The following tables summarize representative yields for the synthesis of various 1,2,3-thiadiazole-4-carboxamide derivatives.
Table 1: Yields for the Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid Intermediate
| Starting Material | Intermediate | Yield (%) |
| Ethyl 2-oxo-3-oxobutanoate | Ethyl 1,2,3-thiadiazole-4-carboxylate | 65-75 |
| Ethyl 1,2,3-thiadiazole-4-carboxylate | 1,2,3-Thiadiazole-4-carboxylic acid | 85-95 |
Table 2: Yields for the Synthesis of N-Substituted-1,2,3-thiadiazole-4-carboxamides
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1,2,3-thiadiazole-4-carboxamide | 70-85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide | 75-90 |
| Benzylamine | N-benzyl-1,2,3-thiadiazole-4-carboxamide | 65-80 |
| Morpholine | 4-(1,2,3-thiadiazole-4-carbonyl)morpholine | 80-95 |
| Piperidine | 1-(1,2,3-thiadiazole-4-carbonyl)piperidine | 78-92 |
Biological Context: c-Met Signaling Pathway
Several 1,2,3-thiadiazole-4-carboxamide derivatives have been identified as inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers. The diagram below illustrates the key components of the c-Met signaling pathway.
The binding of the ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades.[2] These include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which ultimately lead to cellular responses such as proliferation, survival, and migration.[3][4] 1,2,3-Thiadiazole-4-carboxamide inhibitors typically function by competing with ATP for the kinase domain of the c-Met receptor, thereby blocking its phosphorylation and downstream signaling.[1] This mode of action makes them attractive candidates for targeted cancer therapy.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1,2,3-Thiadiazole-4-carbohydrazide by Chromatography
Introduction
1,2,3-Thiadiazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,2,3-thiadiazole scaffold. As with many synthetic organic compounds, the purification of this compound is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for accurate biological evaluation and further synthetic modifications.
This document provides detailed application notes and protocols for the purification of this compound using column chromatography and recrystallization techniques. These methods are tailored for researchers, scientists, and drug development professionals working with this class of compounds.
Purification Strategies
The purification of this compound can be approached using two primary techniques:
-
Column Chromatography: This is a versatile method for separating the target compound from impurities with different polarities. Due to the polar nature of the carbohydrazide group, a polar stationary phase like silica gel is typically employed with a gradient of polar organic solvents.
-
Recrystallization: This technique is effective for purifying solid compounds and relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at varying temperatures.
The choice of method will depend on the nature and quantity of the impurities present in the crude product. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the purification by both methods.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate.
-
Visualize the spots under a UV lamp. The optimal eluent system for column chromatography should give a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a polar solvent in which it is soluble (e.g., methanol).
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to dryness using a rotary evaporator.
-
Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a less polar solvent system, such as 100% dichloromethane or a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
Gradually increase the polarity of the eluent by adding increasing amounts of methanol to the dichloromethane (e.g., from 1% to 10% methanol). This gradient elution will help to separate the target compound from less polar and more polar impurities.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the fractions that show a single spot corresponding to the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Dry the purified compound under vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
Materials:
-
Crude or column-purified this compound
-
Ethanol
-
Methanol
-
Acetonitrile
-
Distilled water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, or a mixture with water) at room temperature and upon heating.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data Presentation
The following tables present illustrative data for the purification of this compound. This data is representative of typical outcomes for the purification of polar heterocyclic compounds and should be used as a guideline.
Table 1: Column Chromatography Purification Data
| Parameter | Crude Product | Purified Product |
| Initial Mass (mg) | 500 | - |
| Final Mass (mg) | - | 350 |
| Yield (%) | - | 70 |
| Purity (by HPLC, %) | ~80 | >98 |
| Stationary Phase | Silica Gel (60-120 mesh) | - |
| Mobile Phase | Gradient: 0-10% MeOH in DCM | - |
| TLC Rf | 0.25 (in 5% MeOH/DCM) | 0.25 (in 5% MeOH/DCM) |
Table 2: Recrystallization Purification Data
| Parameter | Crude Product | Purified Product |
| Initial Mass (mg) | 200 | - |
| Final Mass (mg) | - | 160 |
| Yield (%) | - | 80 |
| Purity (by HPLC, %) | ~95 | >99 |
| Recrystallization Solvent | Ethanol/Water | - |
| Appearance | Off-white powder | White crystalline solid |
Visualizations
The following diagrams illustrate the workflow for the purification and analysis of this compound.
Caption: Workflow for the purification of this compound.
Caption: Decision process for optimizing the mobile phase using TLC.
Analytical Methods for the Characterization of 1,2,3-Thiadiazole Compounds: Application Notes and Protocols
This document provides a comprehensive guide to the analytical methodologies essential for the characterization of 1,2,3-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The protocols and data presented are intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
A combination of spectroscopic and chromatographic techniques is crucial for the unambiguous structural elucidation and purity assessment of these compounds.[3][4] This guide covers the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Workflow for Characterization of a Novel 1,2,3-Thiadiazole Derivative
The characterization of a newly synthesized 1,2,3-thiadiazole compound typically follows a structured analytical workflow to confirm its identity, purity, and structure. This process integrates chromatographic separation with multiple spectroscopic techniques to build a complete profile of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3-Thiadiazole-4-carbohydrazide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of 1,2,3-thiadiazole-4-carbohydrazide, a heterocyclic compound with significant potential in preclinical research, particularly in oncology and virology. The protocols detailed below are designed to be scalable for the production of quantities required for extensive preclinical evaluation.
Introduction
1,2,3-thiadiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties. The mesoionic character of the 1,2,3-thiadiazole ring allows for favorable interactions with various biological targets. This document outlines a reliable, multi-step synthesis for this compound, intended to support preclinical investigations into its therapeutic potential.
Synthetic Strategy
The large-scale synthesis of this compound is proposed via a two-step process. The initial step involves the formation of the 1,2,3-thiadiazole ring system through a Hurd-Mori type reaction to yield ethyl 1,2,3-thiadiazole-4-carboxylate. This intermediate is subsequently converted to the final carbohydrazide product via hydrazinolysis.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate
This protocol is adapted from the principles of the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate
-
Thiosemicarbazide
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Large capacity reaction vessel with mechanical stirring, reflux condenser, and dropping funnel
Procedure:
-
Formation of Thiosemicarbazone Intermediate:
-
In a large reaction vessel, dissolve thiosemicarbazide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to obtain the crude thiosemicarbazone intermediate. This intermediate can be used in the next step without further purification.
-
-
Cyclization to Ethyl 1,2,3-thiadiazole-4-carboxylate:
-
Suspend the crude thiosemicarbazone intermediate in dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the cooled suspension, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a stirred solution of saturated sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ethyl 1,2,3-thiadiazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 1,2,3-thiadiazole-4-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
-
Reaction vessel with reflux condenser
Procedure:
-
Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 equivalent) in absolute ethanol in a reaction vessel.
-
Add hydrazine hydrate (5.0-10.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
| Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1. Thiosemicarbazone Formation | Ethyl 2-chloro-3-oxobutanoate, Thiosemicarbazide | Ethanol | 4-6 | Reflux | 85-95 | >90 (crude) |
| 2. Cyclization (Hurd-Mori) | Thiosemicarbazone intermediate, Thionyl chloride | DCM | 12-18 | 0 to RT | 60-75 | >95 (post-purification) |
| 3. Hydrazinolysis | Ethyl 1,2,3-thiadiazole-4-carboxylate, Hydrazine hydrate | Ethanol | 8-12 | Reflux | 80-90 | >98 (post-recrystallization) |
Preclinical Applications and Potential Mechanisms of Action
Derivatives of 1,2,3-thiadiazole have shown significant promise in preclinical studies, primarily as anticancer and antiviral agents. While specific data for this compound is limited, the known biological activities of structurally similar compounds suggest potential mechanisms of action.
Anticancer Activity
1,2,3-Thiadiazole derivatives have been identified as potent inhibitors of two key targets in cancer cells: tubulin and Heat Shock Protein 90 (Hsp90).
1. Inhibition of Tubulin Polymerization:
Many 1,2,3-thiadiazole-containing compounds act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
2. Inhibition of Hsp90:
Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. 1,2,3-Thiadiazole derivatives have been shown to bind to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the degradation of Hsp90 client proteins, resulting in cell growth arrest and apoptosis.
Antiviral Activity
The 1,2,3-thiadiazole nucleus is a known pharmacophore in a number of compounds with antiviral activity. While the precise mechanisms are often virus-specific, they can involve the inhibition of viral enzymes, such as proteases or polymerases, or interference with viral entry or replication processes. Preclinical evaluation of this compound against a panel of viruses would be a valuable area of investigation.
Conclusion
The synthetic protocols provided herein offer a viable pathway for the large-scale production of this compound, a compound of interest for preclinical research. The established anticancer activities of related 1,2,3-thiadiazole derivatives, through mechanisms such as tubulin polymerization and Hsp90 inhibition, provide a strong rationale for the further investigation of this molecule as a potential therapeutic agent. These application notes are intended to facilitate such research by providing a solid foundation for its synthesis and preclinical evaluation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Thiadiazole-4-carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-thiadiazole-4-carbohydrazide. Low yield is a common challenge in this multi-step synthesis, and this guide aims to address specific issues encountered during the experimental process.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, leading to low yields. The synthesis is typically a two-step process:
-
Step 1: Formation of Ethyl 1,2,3-thiadiazole-4-carboxylate via the Hurd-Mori reaction or a similar cyclization method.
-
Step 2: Conversion of Ethyl 1,2,3-thiadiazole-4-carboxylate to this compound through hydrazinolysis.
Problem 1: Low Yield in the Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate (Step 1)
| Possible Cause | Suggested Solution |
| Poor Quality of Starting Materials | Ensure the starting hydrazone is pure and completely dry, as impurities can lead to side reactions. Use freshly distilled or a new bottle of thionyl chloride (SOCl₂), as it can decompose upon exposure to moisture, reducing its reactivity.[1] |
| Suboptimal Reaction Temperature | The Hurd-Mori reaction is often initiated at low temperatures (e.g., 0-5 °C) during the addition of thionyl chloride to control the exothermic reaction and is then allowed to warm to room temperature or gently heated.[1] The optimal temperature profile can be substrate-dependent. For some substrates, maintaining a temperature of around 60°C has been shown to produce high yields.[1] |
| Incorrect Stoichiometry | An excess of thionyl chloride is generally used to drive the reaction to completion.[1] However, a large excess may lead to unwanted side reactions. It is advisable to start with a 2-3 fold excess of thionyl chloride relative to the hydrazone. |
| Presence of Electron-Donating Groups | The electronic nature of the substituents on the starting material is crucial. Electron-withdrawing groups on the precursor often result in higher yields, whereas electron-donating groups can lead to poor conversion.[1] |
| Inadequate Reaction Time | The reaction time can vary depending on the substrate and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. |
| Improper Work-up Procedure | After the reaction is complete, the excess thionyl chloride must be removed carefully. This is typically done by evaporation under reduced pressure. The reaction mixture is then usually poured into ice-water and neutralized with a base like sodium bicarbonate. |
Problem 2: Low Yield in the Conversion to this compound (Step 2)
| Possible Cause | Suggested Solution |
| Insufficient Hydrazine Hydrate | A significant excess of hydrazine hydrate (often 10-20 equivalents) is recommended to ensure the complete conversion of the ester to the hydrazide and to minimize the formation of dimeric byproducts. |
| Inadequate Reaction Time and Temperature | The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. The reaction time can range from a few hours to overnight. Monitor the reaction progress by TLC to determine the optimal duration. |
| Product Precipitation Issues | The desired carbohydrazide often precipitates from the reaction mixture upon cooling. If precipitation is incomplete, concentrating the solution or adding a non-polar solvent might induce further precipitation. |
| Product Solubility in Wash Solvents | During work-up, the product is often washed to remove excess hydrazine hydrate. Ensure that the washing solvent (e.g., cold ethanol or water) does not significantly dissolve the product, leading to yield loss. |
| Hydrolysis of the Ester Starting Material | Ensure anhydrous conditions if the reaction is sensitive to water, although the use of hydrazine hydrate implies an aqueous component. The starting ester should be pure and free from any acidic impurities that could catalyze hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common route involves the initial synthesis of ethyl 1,2,3-thiadiazole-4-carboxylate. This is often achieved through the Hurd-Mori reaction, which involves the cyclization of an appropriate hydrazone with thionyl chloride.[2] The resulting ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to yield the final this compound.
Q2: My Hurd-Mori reaction for the synthesis of the thiadiazole ester is not working well. What are the most critical parameters to check?
A2: The most critical parameters for a successful Hurd-Mori reaction are the purity of your starting hydrazone and the quality of the thionyl chloride.[1] The reaction also requires an α-methylene group on the hydrazone precursor for the cyclization to occur.[1] Temperature control is also vital; the reaction is often exothermic, so initial cooling is necessary.
Q3: Are there any safer alternatives to using thionyl chloride in the Hurd-Mori synthesis?
A3: Yes, due to the hazardous nature of thionyl chloride, several alternative methods have been developed. One notable alternative is the use of N-tosylhydrazones reacted with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3]
Q4: During the conversion of the ethyl ester to the carbohydrazide, my product won't precipitate. What should I do?
A4: If the product does not precipitate upon cooling the reaction mixture, you can try to concentrate the solution by removing some of the solvent under reduced pressure. If the product is still not precipitating, you can try adding a non-polar co-solvent to decrease the solubility of your product.
Q5: How can I purify the final this compound product?
A5: The crude product obtained after filtration is often purified by recrystallization. A common solvent for recrystallization is ethanol. Washing the filtered solid with cold ethanol or water can also help to remove impurities.
Data Presentation
Table 1: Reported Yields for the Synthesis of Substituted 1,2,3-Thiadiazoles via Hurd-Mori Type Reactions
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Acetophenone semicarbazone | Thionyl chloride | Room Temperature | 60 | [4] |
| p-Methoxyacetophenone semicarbazone | Thionyl chloride | Room Temperature | 72 | [4] |
| p-Bromoacetophenone semicarbazone | Thionyl chloride | Room Temperature | 65 | [4] |
| p-Nitroacetophenone semicarbazone | Thionyl chloride | Room Temperature | 63 | [4] |
| Pyrazolyl phenylethanone semicarbazones | Thionyl chloride | N/A | Good to Excellent | [5] |
Table 2: General Conditions for the Conversion of Esters to Carbohydrazides
| Ester Substrate | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ethyl 2-(8-chloro-1-naphthoyl) benzoate | Hydrazine hydrate | Ethanol | 6 hours | Reflux | 75 | [6] |
| Methyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazine-1-carbodithioate | Hydrazine hydrate | Ethanol | N/A | Boiling | Good | [7] |
| Ethyl Nicotinate | Hydrazine hydrate | Ethanol | N/A | Reflux | N/A | [7] |
Experimental Protocols
Step 1: Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate
This protocol is a general guideline based on the Hurd-Mori reaction and may require optimization for specific substrates.
-
Preparation of the Hydrazone: A mixture of ethyl 2-formylacetoacetate and thiosemicarbazide in ethanol is stirred at room temperature. The resulting precipitate, ethyl 2-oxo-3-(thiosemicarbazono)butanoate, is filtered, washed with cold ethanol, and dried.
-
Cyclization: The dried hydrazone is suspended in a suitable solvent like dichloromethane (DCM). The suspension is cooled in an ice bath (0-5 °C).
-
Thionyl chloride (2-3 equivalents) is added dropwise to the stirred suspension while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitor by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
Ethyl 1,2,3-thiadiazole-4-carboxylate is dissolved in ethanol.
-
An excess of hydrazine hydrate (e.g., 10-20 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (monitor by TLC until the starting ester is consumed).
-
The reaction mixture is then cooled to room temperature, and further cooled in an ice bath to promote precipitation of the product.
-
The precipitated solid is collected by filtration.
-
The solid is washed with a small amount of cold ethanol to remove any unreacted starting materials and excess hydrazine.
-
The product is dried under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety | MDPI [mdpi.com]
optimization of reaction conditions for the synthesis of 1,2,3-thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-thiadiazoles. The content focuses on addressing specific experimental challenges to improve reaction yields, minimize side products, and streamline purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing 4-aryl-1,2,3-thiadiazoles?
A1: The two most prevalent and effective methods are the Hurd-Mori synthesis and the cyclization of N-tosylhydrazones with elemental sulfur.[1] The Hurd-Mori reaction is a classic method that involves the cyclization of activated hydrazones (like N-acyl or N-tosylhydrazones) with thionyl chloride (SOCl₂).[1][2] More modern approaches often favor the reaction of N-tosylhydrazones, generated in situ from aryl ketones and p-toluenesulfonyl hydrazide, with elemental sulfur, frequently catalyzed by an iodine source.[1]
Q2: I am starting a new project. Which synthetic method should I choose for 4-aryl-1,2,3-thiadiazoles?
A2: For operational simplicity and high step-economy, the one-pot synthesis from aryl ketones, p-toluenesulfonyl hydrazide, and sulfur is highly recommended as it avoids the isolation of the intermediate N-tosylhydrazone.[1] The Hurd-Mori reaction is also a robust method but requires careful handling of thionyl chloride.[1]
Q3: What is the role of iodine in the N-tosylhydrazone cyclization method for 4-aryl-1,2,3-thiadiazole synthesis?
A3: In iodine-catalyzed methods, I₂ acts as a catalyst to trigger the α-iodation of the acetophenone tosylhydrazone.[1] When dimethyl sulfoxide (DMSO) is used as the solvent, it also serves as an oxidant to regenerate I₂ from the hydrogen iodide (HI) byproduct, which is crucial for an efficient catalytic cycle.[1]
Q4: Are there metal-free alternatives for the synthesis of 4-aryl-1,2,3-thiadiazoles?
A4: Yes, several metal-free methods have been developed. A notable example is the use of tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and sulfur.[1][3][4] These methods are considered greener alternatives and improvements to the traditional Hurd-Mori reaction.[1][4]
Q5: Can I use substituted aryl ketones as starting materials for the synthesis of 4-aryl-1,2,3-thiadiazoles?
A5: Yes, the reaction is compatible with a wide range of substituted aryl ketones. The electronic properties of the substituents can influence the reaction yield. Electron-withdrawing groups on the aryl ketone often lead to higher yields, while electron-donating groups may result in lower conversion rates.[5]
Troubleshooting Guides
Problem 1: Low Yield of 1,2,3-Thiadiazole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[6] - Ensure efficient stirring to promote proper mixing of reactants.[6] - A slight, controlled increase in temperature might be beneficial, but avoid excessive heat which can cause decomposition.[6] |
| Decomposition of Product | - The Hurd-Mori reaction can be exothermic; maintain a controlled temperature, potentially using an ice bath during the addition of thionyl chloride.[6] - Minimize the reaction time once TLC indicates the consumption of the starting material.[6] |
| Poor Quality of Starting Materials | - Ensure the hydrazone precursor is pure and dry, as impurities can lead to side reactions.[5] - Use freshly distilled or a new bottle of thionyl chloride, as it can decompose upon exposure to moisture.[5] |
| Suboptimal Stoichiometry | - While an excess of thionyl chloride is often used, a very large excess may lead to side reactions. Experiment with varying the molar ratio of thionyl chloride to the hydrazone.[5][6] |
| Electronic Effects of Substituents | - Be aware that electron-donating groups on the precursor can lead to poor conversion, while electron-withdrawing groups often result in better yields.[5] For substrates with electron-donating groups, consider alternative synthetic routes or catalysts. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Alternative Cyclization Pathway | - In the Hurd-Mori synthesis, the formation of 1,3,4-oxadiazole derivatives has been reported as a side product.[7][8] - Modify reaction conditions such as solvent and temperature to favor the formation of the desired 1,2,3-thiadiazole.[7] - Purification by column chromatography can help separate the desired product from the oxadiazine byproduct.[7] |
| Presence of Unreacted Starting Material | - Monitor the reaction progress by TLC to ensure complete consumption of the hydrazone. If the reaction is sluggish, refer to the "Low Yield" troubleshooting section.[6] - Unreacted starting material can often be removed by recrystallization from a suitable solvent like ethanol.[6] |
| Residual Thionyl Chloride or Byproducts | - After the reaction is complete, quench the excess thionyl chloride by carefully adding the reaction mixture to ice water.[6] - Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities.[6] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Finding a Suitable Recrystallization Solvent | - Ethanol is a commonly used solvent for the recrystallization of thiadiazole derivatives.[6] - Other potential solvents to try include methanol, isopropanol, or mixtures of ethanol and water.[6] |
| Challenges with Column Chromatography | - Silica gel is typically used for the column chromatography of 1,2,3-thiadiazoles.[7] - A common eluent system is a mixture of hexane and ethyl acetate, with a gradual increase in polarity.[6] |
| Product Instability | - The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions.[7] - Use neutral extraction and purification methods whenever possible to avoid decomposition.[7] |
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][3][5][7]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Yield (%) |
| Methyl Carbamate (Electron-withdrawing) | High |
| Alkyl Groups (Electron-donating) | Low |
Data adapted from a study on the synthesis of pyrrolo[2,3-d][3][5][7]thiadiazoles, highlighting the electronic effects on reaction yield.[5]
| Substituent on Aryl Ring | Yield (%) |
| 4-Methyl | 85 |
| 4-Methoxy | 82 |
| 4-Chloro | 90 |
| 4-Nitro | 75 |
Experimental Protocols
General Procedure for Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
-
Preparation of Acetophenone Semicarbazone:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add a solution of acetophenone in ethanol to the semicarbazide solution.
-
Stir the mixture at room temperature until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.[6]
-
Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure acetophenone semicarbazone.[6]
-
-
Cyclization to 4-Phenyl-1,2,3-thiadiazole:
-
Suspend the dried acetophenone semicarbazone in a suitable solvent like dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (an excess is often used) dropwise to the stirred suspension.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).[6]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[6][7]
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
identifying and minimizing side products in Hurd-Mori reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in the Hurd-Mori reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori reaction and what is its primary application?
The Hurd-Mori reaction is a chemical process used to synthesize 1,2,3-thiadiazoles from hydrazone derivatives.[1] The reaction typically involves treating an N-acyl or N-tosyl hydrazone with thionyl chloride (SOCl₂).[1] An analogous reaction using selenium dioxide can produce 1,2,3-selenadiazoles.[1] These resulting 1,2,3-thiadiazole compounds are valuable synthons in organic synthesis and have been investigated for various applications, including as potential fungicides and plant activators.[2][3]
Q2: What are the common side products observed in the Hurd-Mori reaction?
Common issues in the Hurd-Mori reaction include the formation of isomeric products, decomposition of the target molecule, and incomplete reaction leading to low yields.
-
Isomeric Products: When using α-substituted acetone hydrazones, the reaction can yield a mixture of 4-methyl-5-Y-substituted and 4-Y-CH₂ substituted 1,2,3-thiadiazoles. The ratio of these isomers is heavily influenced by the relative rate of enolization of the two α-carbons in the starting ketone.[4]
-
Decomposition Products: At higher temperatures, destruction of the thiadiazole ring can occur, leading to various decomposition products.[2] For instance, in the synthesis of certain bicyclic thiadiazoles, harsher conditions like refluxing in chloroform led to significant decomposition of starting material and intermediate products.[5]
-
Aromatization Side Products: In some cases, unexpected aromatization can occur, which may be considered a side product depending on the desired outcome.[3]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the Hurd-Mori reaction can stem from several factors, including improper reaction conditions, substrate stability, and the nature of protecting groups.
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to the degradation of the desired product.[2][5] It is often necessary to find an optimal temperature that balances reaction speed and product stability. For example, some syntheses are successful at room temperature, while others require cooling to prevent side reactions.[2][5]
-
Protecting Groups: The electronic nature of the N-protecting group on the pyrrolidine precursor has a significant impact on the reaction's success. Electron-withdrawing groups, such as methyl carbamate, can lead to superior yields, while electron-donating groups like alkyl substituents often result in poor conversion.[5][6]
-
Reagent Quality and Addition: Ensure that all reagents, especially thionyl chloride, are pure and handled under appropriate conditions (e.g., inert atmosphere). The order and rate of reagent addition can also be critical.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during the Hurd-Mori reaction.
Issue 1: Formation of Regioisomers
When the ketone precursor is unsymmetrical, cyclization can occur on either side of the carbonyl group, leading to a mixture of regioisomers.
Troubleshooting Steps:
-
Analyze the Substrate: The regioselectivity often correlates with the kinetic enolate formation preference of the parent ketone. Methylene hydrogens are generally more reactive than methyl hydrogens.[3]
-
Modify the Substrate: If possible, modify the starting material to favor cyclization at the desired position. Introducing steric hindrance or electronic factors can direct the reaction.
-
Optimize Reaction Conditions: Systematically vary the temperature and solvent. Lower temperatures may increase selectivity.
Issue 2: Low or No Product Formation
A common problem is a low yield of the desired 1,2,3-thiadiazole.
Troubleshooting Steps:
-
Verify Starting Material: Ensure the hydrazone precursor is pure and correctly characterized.
-
Evaluate the N-Protecting Group: For substrates containing nitrogen heterocycles, the choice of protecting group is crucial. As shown in the table below, electron-withdrawing groups dramatically improve yields.[5]
-
Optimize Temperature: If significant decomposition is observed, try running the reaction at a lower temperature. Conversely, if the reaction is too slow, a moderate increase in temperature might be necessary, but this should be done cautiously.[2][5]
Data Presentation
Table 1: Effect of N-Protecting Group on Hurd-Mori Cyclization Yield
| Precursor N-Substituent (R) | Protecting Group Type | Reaction Conditions | Yield of Thiadiazole | Reference |
| Benzyl (Bn) | Electron-Donating (Alkyl) | SOCl₂, CHCl₃, Reflux | 25% | [5] |
| Methyl (Me) | Electron-Donating (Alkyl) | SOCl₂, CHCl₃, Reflux | 15% | [5] |
| Methyl Carbamate (COOMe) | Electron-Withdrawing | SOCl₂, CH₂Cl₂, Cooled | 94% | [5] |
Visualizations
Reaction Mechanism and Troubleshooting Workflows
Caption: Generalized mechanism of the Hurd-Mori reaction.
Caption: Pathway showing high temperature leading to side products.
Caption: A logical workflow for troubleshooting the Hurd-Mori reaction.
Experimental Protocols
General Protocol for the Hurd-Mori Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Hydrazone:
-
Dissolve the starting ketone (1.0 eq.) and the appropriate hydrazide (e.g., semicarbazide hydrochloride, 1.1 eq.) in a suitable solvent like ethanol.[9]
-
Add a base (e.g., sodium acetate) if using a hydrochloride salt.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Isolate the hydrazone product by filtration or extraction and purify if necessary.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
To a stirred solution of the hydrazone (1.0 eq.) in an anhydrous solvent (e.g., CH₂Cl₂), add thionyl chloride (SOCl₂) (typically 2-5 eq.) dropwise at a controlled temperature (e.g., 0 °C or room temperature).[2][5]
-
Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction should be performed in a fume hood under an inert atmosphere.
-
Stir the reaction mixture for the required time, monitoring its progress by TLC.[2]
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice or a cold saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
-
Protocol for Reactions Sensitive to N-Protecting Groups
For substrates like N-substituted pyrrolidines, the following modifications, adapted from Stanetty et al., are recommended.[5][6]
-
Substrate Preparation: Synthesize the hydrazone precursor ensuring an electron-withdrawing group (e.g., methyl carbamate) is installed on the nitrogen atom.
-
Cyclization:
-
Dissolve the N-protected hydrazone precursor in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to proceed at the low temperature until completion.
-
Work up the reaction as described in the general protocol. Using this method with an electron-withdrawing group resulted in a 94% yield, compared to 15-25% with electron-donating groups.[5]
-
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1,2,3-Thiadiazole-4-carbohydrazide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,2,3-thiadiazole-4-carbohydrazide. Here, you will find troubleshooting advice and frequently asked questions to help improve the purity of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method involves a two-step synthesis. The first step is the Hurd-Mori synthesis to create the ethyl ester of 1,2,3-thiadiazole-4-carboxylic acid. This is followed by hydrazinolysis of the resulting ester to yield the desired this compound.
Q2: My Hurd-Mori reaction for the ethyl ester precursor is giving a low yield. What are the likely causes?
Low yields in the Hurd-Mori synthesis can stem from several factors:
-
Reagent Quality: The purity of your starting materials is crucial. Thionyl chloride, in particular, is sensitive to moisture and can decompose, leading to reduced reactivity. It is advisable to use freshly distilled or a new bottle of thionyl chloride.[1] The purity of the starting hydrazone is also important, as impurities can interfere with the cyclization reaction.[1]
-
Reaction Conditions: Temperature is a critical parameter. These reactions are often initiated at low temperatures and then allowed to warm or are refluxed. The optimal temperature profile can be dependent on the specific substrate.
-
Substituent Effects: The electronic nature of the substituents on your starting materials can significantly impact the reaction. Electron-withdrawing groups on the precursor often lead to better yields.[1]
Q3: I am observing an unexpected side product in my Hurd-Mori reaction. What could it be?
A known side product in the Hurd-Mori synthesis of similar compounds is the formation of a 1,3,4-oxadiazine derivative.[2] This can occur through an alternative cyclization pathway. To minimize this, you can try altering the reaction conditions, such as the solvent and temperature. Purification by column chromatography is often effective in separating the desired 1,2,3-thiadiazole from this byproduct.[2]
Q4: What are the best practices for purifying the final this compound product?
The two primary methods for purifying 1,2,3-thiadiazole derivatives are recrystallization and column chromatography.[2]
-
Recrystallization: For carbohydrazides, common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound at a higher temperature and allow for crystal formation upon cooling.
-
Column Chromatography: Silica gel is a common stationary phase for the column chromatography of thiadiazole derivatives.
Q5: During the hydrazinolysis of the ethyl ester, are there any potential side reactions I should be aware of?
While hydrazinolysis of esters is generally a straightforward reaction, potential side reactions can include the formation of diacylhydrazines if the reaction conditions are not carefully controlled. Using a moderate excess of hydrazine hydrate and controlling the reaction temperature can help to minimize the formation of such byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or no yield of Ethyl 1,2,3-thiadiazole-4-carboxylate | Impure or decomposed thionyl chloride. | Use freshly distilled or a new bottle of thionyl chloride.[1] |
| Impure starting hydrazone. | Ensure the starting hydrazone is pure and dry before use.[1] | |
| Suboptimal reaction temperature. | Experiment with a temperature gradient, starting at a low temperature and gradually increasing it. | |
| Presence of a major side product in the Hurd-Mori reaction | Formation of a 1,3,4-oxadiazine derivative.[2] | Modify reaction conditions (solvent, temperature). Purify the crude product using column chromatography.[2] |
| Low yield of this compound in the hydrazinolysis step | Incomplete reaction. | Increase the reaction time or temperature. Ensure a sufficient excess of hydrazine hydrate is used. |
| Formation of diacylhydrazine byproduct. | Use a larger excess of hydrazine hydrate and maintain a moderate reaction temperature. | |
| Difficulty in purifying the final product | Oiling out during recrystallization. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Seeding with a pure crystal can also be beneficial. |
| Poor separation during column chromatography. | Optimize the solvent system for elution. A gradient elution may be necessary. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound. These are general guidelines and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate (Hurd-Mori Reaction)
This protocol is based on the general principles of the Hurd-Mori synthesis.
Materials:
-
Ethyl 2-(hydrazono)propanoate (or a similar precursor with an α-methylene group)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the ethyl 2-(hydrazono)propanoate (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,2,3-thiadiazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound (Hydrazinolysis)
Materials:
-
Ethyl 1,2,3-thiadiazole-4-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the purified ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Data Presentation
The following tables provide a template for recording and comparing experimental data.
Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate
| Parameter | Experiment 1 | Experiment 2 (Optimized) |
| Starting Material (eq) | 1.0 | 1.0 |
| Thionyl Chloride (eq) | 2.0 | 2.5 |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature (°C) | 0 to RT | 0 to RT |
| Reaction Time (h) | 24 | 18 |
| Crude Yield (%) | ||
| Purified Yield (%) | ||
| Purity (by HPLC/NMR) |
Table 2: Purification of this compound
| Purification Method | Solvent System | Yield (%) | Purity (Initial) | Purity (Final) |
| Recrystallization | Ethanol | |||
| Recrystallization | Ethanol/Water | |||
| Column Chromatography | Ethyl Acetate/Hexanes |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for improving product purity.
References
Technical Support Center: Overcoming Challenges in 1,2,3-Thiadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cyclization step of 1,2,3-thiadiazole synthesis. The focus is on providing practical solutions to common experimental issues.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in 1,2,3-thiadiazole synthesis, particularly in the widely used Hurd-Mori reaction. Several factors related to the substrate, reagents, or reaction conditions can contribute to this issue.
Question: My Hurd-Mori reaction is resulting in a very low yield. What are the primary aspects I should investigate?
Answer:
When troubleshooting a low-yielding Hurd-Mori reaction, a systematic approach is crucial. Here are the key areas to examine:
-
Substrate Suitability:
-
α-Methylene Group: The Hurd-Mori reaction fundamentally requires an α-methylene group on the hydrazone precursor for the cyclization to occur.[1] Ensure your starting material meets this essential structural requirement.
-
Electronic Effects: The electronic properties of the substituents on your starting material are critical. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.[1][2] For instance, in the synthesis of pyrrolo[2,3-d][1][3][4]thiadiazoles, an electron-withdrawing N-protecting group like methyl carbamate resulted in significantly better yields compared to electron-donating alkyl groups.[1][2]
-
Hydrazone Purity: The purity of the starting hydrazone is paramount. Ensure it is pure and dry, as impurities can interfere with the cyclization process.[1]
-
-
Reagent Quality and Stoichiometry:
-
Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ is moisture-sensitive and can decompose, leading to reduced reactivity.[1] An excess of thionyl chloride is often employed to drive the reaction to completion.[1]
-
Alternative Reagents: If thionyl chloride proves problematic, consider milder and often more environmentally friendly alternatives. A notable example is the use of elemental sulfur with N-tosylhydrazones, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO.[3][5][6]
-
-
Reaction Conditions:
-
Temperature Control: The reaction is typically initiated at low temperatures (e.g., 0 °C to -10 °C), especially during the addition of thionyl chloride, and then allowed to warm to room temperature or refluxed.[4] The optimal temperature profile is substrate-dependent. In some cases, maintaining the reaction at 60°C has been shown to produce high yields.[1] High temperatures can also lead to the decomposition of starting materials or the final product.[3][4]
-
Anhydrous Conditions: The solvent used (commonly dichloromethane (DCM) or chloroform) must be anhydrous, as water reacts violently with thionyl chloride.[1][4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heat.[3]
-
Issue 2: Formation of Unexpected Side Products
The appearance of significant side products can complicate the purification process and reduce the overall yield of the desired 1,2,3-thiadiazole.
Question: I am observing significant side product formation in my reaction, making purification difficult. What are these potential side products, and how can I minimize their formation?
Answer:
Side product formation is a common issue that can often be addressed by modifying the reaction conditions.
-
Known Side Products: In the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported.[3]
-
Minimization Strategies:
-
Optimize Reaction Conditions: Adjusting the solvent and temperature can help favor the formation of the desired 1,2,3-thiadiazole.[3] Running the reaction at the lowest effective temperature can often reduce the formation of undesired products.[4]
-
Reagent Stoichiometry: While a slight excess of thionyl chloride is common, a large excess can sometimes promote side reactions. Fine-tuning the stoichiometry may be necessary.[4]
-
Purification: If side products are unavoidable, purification by column chromatography on silica gel can help separate the desired product.[3]
-
Issue 3: Product Instability and Decomposition
The 1,2,3-thiadiazole ring can be sensitive to certain conditions, leading to decomposition during workup or purification.
Question: My product seems to be decomposing during the workup or purification steps. What are the best practices to ensure the stability of my 1,2,3-thiadiazole?
Answer:
The stability of the 1,2,3-thiadiazole ring can be a concern, but careful handling can mitigate decomposition.
-
Avoid Harsh Conditions: Avoid strongly acidic or basic conditions during the workup and purification stages.[3]
-
Neutral Workup: After quenching the reaction (typically by carefully pouring it into ice-water), wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid.[3][4]
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Purification Techniques: Purification is generally achieved through column chromatography on silica gel or recrystallization.[3] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically.[3] It is advisable to handle these compounds under neutral conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2,3-thiadiazoles?
A1: The most versatile and widely used method is the Hurd-Mori Synthesis , which involves the cyclization of hydrazones with an α-methylene group using thionyl chloride.[1][5] Other methods include the Pechmann Synthesis , a 1,3-dipolar cycloaddition of diazo compounds with isothiocyanates, and the Wolff Synthesis , which involves the cyclization of α-diazothiocarbonyl compounds.[1][5]
Q2: Are there safer alternatives to the hazardous reagent thionyl chloride in the Hurd-Mori synthesis?
A2: Yes, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][6] Other protocols utilize iodine in DMSO as a catalytic system.[5] Electrochemical methods that avoid excess oxidants have also been reported.[5]
Q3: How can I confirm the identity of an unexpected side product?
A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to characterize the unknown compound. A literature search for known side products of your specific reaction is also highly recommended.[3]
Q4: What are the best practices for purifying 1,2,3-thiadiazoles?
A4: Purification is typically achieved through column chromatography on silica gel or recrystallization.[3] The choice of solvent for recrystallization depends on the specific 1,2,3-thiadiazole derivative and should be determined empirically.[3] It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[3]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][3][4]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Electronic Nature | Yield (%) |
| Methyl Carbamate | Electron-withdrawing | Superior |
| Alkyl Groups | Electron-donating | Poor |
Data sourced from literature investigating the synthesis of pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylates.[1][2]
| Substrate (N-tosylhydrazone derived from) | Yield (%) |
| Acetophenone | 85 |
| 4-Methylacetophenone | 82 |
| 4-Methoxyacetophenone | 78 |
| 4-Chloroacetophenone | 88 |
| 4-Nitroacetophenone | 92 |
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Formation of Semicarbazone:
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the mixture and isolate the precipitated semicarbazone by filtration. Wash with cold water and dry thoroughly.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]
-
Upon completion, carefully quench the reaction by pouring it into ice-water.[3]
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol provides an alternative to the traditional Hurd-Mori synthesis using thionyl chloride.
-
Reaction Setup:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).[4]
-
Add a suitable solvent such as dimethylacetamide (DMAc).
-
-
Reaction Execution:
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.[4]
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
alternative reagents for the synthesis of 1,2,3-thiadiazole-4-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-thiadiazole-4-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to obtain this compound?
The most common and established method is a two-step synthesis. The first step involves the formation of a 1,2,3-thiadiazole-4-carboxylate ester, typically via the Hurd-Mori reaction or a related cyclization method. The second step is the subsequent conversion of the ester to the desired carbohydrazide through hydrazinolysis.
Q2: Are there safer alternatives to the hazardous thionyl chloride traditionally used in the Hurd-Mori reaction for the synthesis of the 1,2,3-thiadiazole ring?
Yes, several milder and more environmentally friendly alternatives have been developed. A prominent approach involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents such as tetrabutylammonium iodide (TBAI) or an iodine-dimethyl sulfoxide (DMSO) system.[1] These methods often provide good yields under metal-free conditions and are considered an improvement to the traditional Hurd-Mori reaction.[1]
Q3: I am experiencing low yields in the Hurd-Mori cyclization step. What are the common causes and how can I troubleshoot this?
Low yields in the Hurd-Mori reaction can stem from several factors. First, verify the purity of your starting hydrazone, as impurities can significantly interfere with the cyclization. Ensure that your substrate possesses an active α-methylene group, which is a requirement for this reaction. The quality and stoichiometry of thionyl chloride are also critical; using a freshly distilled or new bottle is recommended as it can decompose with moisture. Reaction conditions, particularly temperature, should be optimized as high temperatures can lead to degradation. For substrates containing nitrogenous heterocycles, the choice of the N-protecting group is crucial, with electron-withdrawing groups generally providing superior yields.
Q4: What are the key considerations for the hydrazinolysis of the 1,2,3-thiadiazole-4-carboxylate ester to the carbohydrazide?
The conversion of the ester to the carbohydrazide is typically achieved by reacting it with hydrazine hydrate in a suitable solvent like ethanol. The reaction is usually carried out under reflux. It is important to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to ensure complete conversion of the starting ester. The work-up procedure generally involves cooling the reaction mixture to precipitate the carbohydrazide, which can then be collected by filtration and purified by recrystallization.
Q5: Are there any known side products during the synthesis of 1,2,3-thiadiazole-4-carboxylic acid derivatives?
Yes, in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product. Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be used to identify any unexpected side products.
Troubleshooting Guides
Low Yield in 1,2,3-Thiadiazole Ring Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality of thionyl chloride (SOCl₂) | Use freshly distilled or a new bottle of thionyl chloride. Ensure it is handled under anhydrous conditions to prevent decomposition. |
| Impure starting hydrazone | Purify the starting hydrazone by recrystallization or column chromatography before use. Confirm its structure and purity using analytical techniques (NMR, MS). |
| Sub-optimal reaction temperature | Optimize the reaction temperature. While some reactions are performed at low temperatures initially, others may require heating or reflux. Monitor the reaction by TLC to find the optimal temperature profile for your specific substrate. |
| Inappropriate solvent | Ensure the solvent (e.g., dichloromethane, chloroform) is anhydrous, as water reacts with thionyl chloride. |
| Electronic effects of substituents | For substrates with electron-donating groups that may be deactivating, consider using a more forcing reaction condition or an alternative synthetic route. Electron-withdrawing groups on the precursor often lead to better yields. |
| Absence of an α-methylene group | The Hurd-Mori reaction requires an α-methylene group on the hydrazone precursor for the cyclization to proceed. Verify that your substrate meets this structural requirement. |
Incomplete Conversion or Low Yield in Hydrazinolysis
| Potential Cause | Troubleshooting Steps |
| Insufficient hydrazine hydrate | Use a molar excess of hydrazine hydrate to drive the reaction to completion. |
| Short reaction time | Monitor the reaction progress using TLC. If the starting ester is still present, extend the reflux time. |
| Low reaction temperature | Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol). |
| Product solubility | The carbohydrazide product may be soluble in the reaction mixture at elevated temperatures. Ensure the mixture is sufficiently cooled to allow for complete precipitation before filtration. |
| Hydrolysis of the ester | If water is present in the reaction mixture, hydrolysis of the ester to the carboxylic acid can be a competing reaction. Use anhydrous solvent and reagents. |
Data Presentation
Table 1: Comparison of Reagents for 1,2,3-Thiadiazole Ring Formation
| Reagent/Method | Starting Material | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Thionyl Chloride (Hurd-Mori) | Hydrazone with α-methylene group | Dichloromethane or dioxane, 0°C to reflux | Good to excellent | Well-established, versatile | Hazardous and corrosive reagent |
| N-Tosylhydrazone & Elemental Sulfur with TBAI | N-Tosylhydrazone | TBAI as catalyst | Good | Milder, metal-free conditions[1] | Requires preparation of N-tosylhydrazone |
| N-Tosylhydrazone & Elemental Sulfur with I₂/DMSO | N-Tosylhydrazone | I₂ catalyst, DMSO as solvent and oxidant | Very good | Efficient, good functional group tolerance | Requires removal of DMSO during work-up |
Note: Yields are highly substrate-dependent and the provided information is for general guidance.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate via Hurd-Mori Reaction
This protocol is a general guideline and may require optimization for specific substrates.
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Formation of Hydrazone:
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Dissolve the starting ethyl 2-hydrazono-3-oxobutanoate in a suitable solvent such as ethanol.
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Stir the solution at room temperature.
-
-
Cyclization:
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In a separate flask, add an excess of thionyl chloride (SOCl₂) and cool it to 0°C in an ice bath.
-
Slowly add the hydrazone solution dropwise to the cooled and stirred thionyl chloride.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure ethyl 1,2,3-thiadiazole-4-carboxylate.
-
Protocol 2: Synthesis of this compound via Hydrazinolysis
-
Reaction Setup:
-
Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
-
Reaction:
-
Reflux the reaction mixture for several hours. Monitor the progress of the reaction by TLC until the starting ester spot disappears.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
Technical Support Center: Strategies to Improve Regioselectivity in 1,2,3-Thiadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the regioselective synthesis of 1,2,3-thiadiazole derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during experimental procedures in a direct question-and-answer format.
Issue 1: Poor Regioselectivity in Hurd-Mori Synthesis
Question: My Hurd-Mori reaction is producing a mixture of 4- and 5-substituted 1,2,3-thiadiazoles. How can I improve the regioselectivity?
Answer: Poor regioselectivity in the Hurd-Mori synthesis is a common challenge, heavily influenced by the electronic and steric properties of the substituents on the hydrazone precursor.
-
Electronic Effects: The presence of electron-withdrawing groups can significantly influence the success and regioselectivity of the cyclization. For instance, an electron-withdrawing N-protecting group on a pyrrolidine precursor in the synthesis of pyrrolo[2,3-d][1][2][3]thiadiazoles leads to higher yields compared to electron-donating groups.
-
Steric Factors: Steric hindrance plays a critical role in directing the cyclization. Bulky substituents may favor the formation of one regioisomer over another. A detailed analysis of your specific substrate is necessary to predict the outcome.
-
Reaction Conditions:
-
Temperature Control: The reaction of hydrazones with thionyl chloride is often exothermic. It is crucial to maintain low temperatures (e.g., 0 °C to -10 °C) during the addition of SOCl₂ to minimize side reactions.[2] In some cases, for less reactive substrates, higher temperatures may be required, but this can also lead to decomposition of the desired product.[2]
-
Solvent Choice: Anhydrous, non-protic solvents like Dichloromethane (DCM), chloroform, or Tetrahydrofuran (THF) are recommended. The solvent must be completely dry as thionyl chloride reacts violently with water.[2]
-
Issue 2: Low or No Yield in 1,2,3-Thiadiazole Synthesis
Question: I am getting a very low yield or no desired product in my 1,2,3-thiadiazole synthesis. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can be attributed to several factors, particularly in the Hurd-Mori synthesis.
-
Purity of Starting Materials:
-
Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities from the ketone or side products from the hydrazone formation can interfere with the cyclization.[2]
-
Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose, inhibiting the reaction.[2]
-
-
Reaction Temperature: As mentioned above, precise temperature control is vital. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.[2]
-
Proper Work-up: Ensure complete quenching of excess thionyl chloride by slowly pouring the reaction mixture onto ice water. Subsequent washing with a saturated sodium bicarbonate solution is necessary to remove acidic impurities that could degrade the product.[2]
Issue 3: Formation of Unexpected Side Products
Question: I am observing significant side product formation, which is complicating the purification of my desired 1,2,3-thiadiazole. What are these side products and how can their formation be minimized?
Answer: Side product formation is a common issue. Depending on the substrates and conditions, several unintended pathways can compete with the desired cyclization.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can often reduce the formation of undesired products.[2]
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Reagent Stoichiometry: While a slight excess of thionyl chloride is common, a large excess can promote side reactions. Fine-tuning the stoichiometry may be necessary.[2]
-
Alternative Methods: If the Hurd-Mori synthesis consistently gives side products, consider alternative, milder methods. The reaction of N-tosylhydrazones with elemental sulfur, catalyzed by reagents like tetrabutylammonium iodide (TBAI), is a prominent green chemistry approach that often provides cleaner reactions and higher yields.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 1,2,3-thiadiazoles?
A1: The most common methods include:
-
Hurd-Mori Synthesis: This involves the cyclization of hydrazones with an α-methylene group using thionyl chloride.[1][5][6]
-
Pechmann Synthesis: A [3+2] cycloaddition of diazomethane with an isothiocyanate.[1][5][7]
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Modern Catalytic Methods: These often involve the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like TBAI or iodine in DMSO, or through electrochemical methods.[1][4] Photocatalytic methods have also been developed that show good regioselectivity under mild conditions.[1][4]
Q2: How do substituents on the starting materials affect the regioselectivity of the synthesis?
A2: The electronic and steric properties of the substituents are critical. In Rh(I)-catalyzed annulation reactions, for example, electron-donating groups on the alkyne can lead to different regioisomers compared to electron-withdrawing groups.[8] Similarly, for the Hurd-Mori reaction, the nature of substituents dictates the regiochemical outcome.
Q3: Are there safer and more environmentally friendly alternatives to thionyl chloride?
A3: Yes, several alternatives have been developed. A prominent "green" approach is the reaction of N-tosylhydrazones with elemental sulfur.[1] This can be efficiently catalyzed by TBAI under metal-free conditions or through electrochemical methods that avoid harsh oxidants.[1] These methods are often milder and tolerate a wider range of functional groups.[1]
Q4: What is the role of flow chemistry in improving 1,2,3-thiadiazole synthesis?
A4: While specific protocols for 1,2,3-thiadiazole synthesis in flow are still emerging, the principles of flow chemistry offer significant advantages. As demonstrated in the synthesis of 1,2,3-triazoles, continuous flow systems can provide precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when handling hazardous reagents.[2][9][10]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][3]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Electronic Nature | Yield (%) |
| Methyl Carbamate | Electron-withdrawing | 75 |
| Benzyl | Electron-donating | 20 |
Data compiled from literature descriptions.[11]
| Substituent (R) on N-Tosylhydrazone | Yield (%) |
| 4-CH₃C₆H₄ | 85 |
| 4-ClC₆H₄ | 82 |
| 4-FC₆H₄ | 80 |
| 3-BrC₆H₄ | 78 |
| 2-Naphthyl | 88 |
Data extracted from studies on improved, milder protocols.[1][12]
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of a 4-Aryl-1,2,3-Thiadiazole [1]
-
Preparation of Semicarbazone:
-
Dissolve the aryl ketone (1.0 eq) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting ketone by TLC.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.
-
-
Cyclization with Thionyl Chloride:
-
To a flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Slowly add the dried semicarbazone in small portions to the stirred thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Reaction Setup:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).
-
Add a suitable solvent such as DMSO.
-
-
Reaction Execution:
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for poor regioselectivity in 1,2,3-thiadiazole synthesis.
Caption: Relationship between different strategies for regioselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. figshare.mq.edu.au [figshare.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
dealing with common impurities in 1,2,3-thiadiazole-4-carbohydrazide preparation
Technical Support Center: Preparation of 1,2,3-Thiadiazole-4-Carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process. The first step is the synthesis of ethyl 1,2,3-thiadiazole-4-carboxylate, typically via the Hurd-Mori reaction. This is followed by the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final carbohydrazide product.[1]
Q2: What are the critical parameters to control during the Hurd-Mori reaction for the synthesis of the ethyl ester intermediate?
A2: Key parameters to control include reaction temperature and the nature of any protecting groups. High temperatures can lead to the decomposition of starting materials or the formation of side products. The presence of electron-withdrawing protecting groups on the precursor can significantly improve the yield of the desired 1,2,3-thiadiazole.
Q3: Are there any alternatives to thionyl chloride for the Hurd-Mori reaction?
A3: Yes, due to the hazardous nature of thionyl chloride, several alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2]
Q4: What are the recommended purification methods for this compound?
A4: The final product is typically a solid and can be purified by recrystallization. The choice of solvent for recrystallization is crucial and should be determined experimentally. Common solvents for similar heterocyclic compounds include ethanol or mixtures of ethanol and water. It is important to handle these compounds under neutral conditions as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of Ethyl 1,2,3-Thiadiazole-4-Carboxylate (Hurd-Mori Reaction Step)
| Potential Cause | Suggested Solution |
| Degradation of Reactants or Products | High reaction temperatures can lead to decomposition. It is advisable to cool the reaction mixture and add thionyl chloride dropwise to control the exothermic reaction. |
| Suboptimal Protecting Groups | The success of the Hurd-Mori reaction can be highly dependent on the nature of N-protecting groups on the pyrrolidine precursor. Electron-withdrawing groups generally give superior yields compared to electron-donating groups.[3] |
| Formation of Side Products | An alternative cyclization pathway can lead to the formation of impurities such as 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. Modifying reaction conditions (e.g., solvent, temperature) can favor the desired 1,2,3-thiadiazole formation. |
| Inefficient Cyclizing Agent | While thionyl chloride is standard, its reactivity can vary. Ensure the thionyl chloride is fresh and has not been exposed to moisture. |
Issue 2: Incomplete Hydrazinolysis of Ethyl 1,2,3-Thiadiazole-4-Carboxylate
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | The conversion of the ester to the hydrazide may be slow at room temperature. Gently heating the reaction mixture in a suitable solvent like ethanol can drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Solubility of the Ester | The ethyl ester may not be fully soluble in the reaction medium (e.g., neat hydrazine hydrate). Using a co-solvent such as ethanol can improve solubility and facilitate the reaction. |
| Hydrolysis of Hydrazine Hydrate | Ensure the hydrazine hydrate used is of high purity and has been stored correctly to prevent degradation. |
Issue 3: Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting/Purification |
| Unreacted Ethyl 1,2,3-Thiadiazole-4-Carboxylate | Incomplete hydrazinolysis. | Recrystallization from a suitable solvent can remove the less polar ester. Monitor purity by TLC or HPLC. |
| Side Products from Hurd-Mori Reaction | Carried over from the first step. | If the intermediate ester was not sufficiently purified, these impurities will persist. Purification of the intermediate by column chromatography is recommended. |
| Hydrazine-Related Side Products | Possible side reactions of hydrazine. | Avoid prolonged heating during hydrazinolysis. Recrystallization is generally effective for removing these types of impurities. |
| Residual Solvents | Trapped in the crystalline product. | Dry the final product under vacuum at a slightly elevated temperature to remove any residual solvents. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-Carboxylate (Hurd-Mori Reaction)
-
To a stirred solution of the appropriate hydrazone precursor in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the recommended time (typically several hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol or water to remove excess hydrazine hydrate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Scale-Up of 1,2,3-Thiadiazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the scale-up synthesis of 1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,3-thiadiazoles on a larger scale?
A1: The most widely used method for the synthesis of 1,2,3-thiadiazoles, including on an industrial scale, is the Hurd-Mori reaction.[1] This reaction involves the cyclization of hydrazones, particularly those with an N-acyl or N-tosyl group, with thionyl chloride.[2][3] Alternative and often greener methods are also gaining traction, such as the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2]
Q2: What are the primary challenges when scaling up the Hurd-Mori synthesis?
A2: The primary challenges during the scale-up of the Hurd-Mori reaction include managing the highly exothermic nature of the reaction with thionyl chloride, ensuring efficient removal of gaseous byproducts (HCl and SO₂), and controlling the addition rate of reagents to prevent runaway reactions.[4] Maintaining anhydrous conditions is also critical, as thionyl chloride reacts violently with water.[4][5]
Q3: Are there safer, more environmentally friendly alternatives to thionyl chloride for 1,2,3-thiadiazole synthesis?
Q4: How do substituents on the starting materials affect the reaction outcome?
A4: The electronic nature of the substituents on the hydrazone precursor significantly impacts the success of the cyclization. Electron-withdrawing groups on the precursor often lead to higher yields, while electron-donating groups can result in poor conversion.[5] For substrates containing a nitrogenous heterocycle, the choice of the N-protecting group is crucial, with electron-withdrawing groups being preferred.[2]
Q5: What are the typical purification methods for 1,2,3-thiadiazoles at a larger scale?
A5: Common purification techniques for 1,2,3-thiadiazoles include column chromatography on silica gel and recrystallization.[2][4] For liquid derivatives, distillation is a viable option, but it is important to keep the temperature below 200°C to prevent thermal decomposition.[4] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Hurd-Mori reaction is resulting in a very low yield or failing to produce the desired 1,2,3-thiadiazole. What are the potential causes and how can I troubleshoot this?
Answer: Low or non-existent yields in the Hurd-Mori synthesis are a common challenge. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials:
-
Hydrazone: Ensure your starting hydrazone is pure and completely dry. Impurities can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone may be necessary.[4] The hydrazone must also possess an active α-methylene group for the reaction to proceed.[2][5]
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. SOCl₂ can decompose over time, especially with exposure to moisture, leading to reduced reactivity.[4][5]
-
-
Reaction Conditions:
-
Temperature Control: The reaction with thionyl chloride is often highly exothermic. It is crucial to maintain careful temperature control, especially during the addition of SOCl₂. Many procedures recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature.[4] For some substrates, reflux temperatures may be necessary for cyclization; however, this can also lead to product decomposition if the thiadiazole is not thermally stable.[4]
-
Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform are essential, as water reacts violently with thionyl chloride.[4][5]
-
-
Electronic Effects of Substituents:
-
As mentioned in the FAQs, electron-withdrawing groups on the hydrazone precursor generally favor the reaction, while electron-donating groups can hinder it.[5]
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on the TLC plate, making it difficult to isolate the pure 1,2,3-thiadiazole derivative. What are the likely side products and what are the best purification strategies?
Answer: The formation of multiple products can stem from side reactions or decomposition of the target compound.
-
Common Side Products:
-
Minimizing Byproducts and Purification Strategies:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of unwanted byproducts.[8]
-
Work-up Procedure: After the reaction is complete, it is crucial to carefully quench any excess thionyl chloride, typically by slowly pouring the reaction mixture into crushed ice.[4] Washing the organic layer with a saturated sodium bicarbonate solution helps to remove acidic impurities.[4]
-
Purification Techniques:
-
Column Chromatography: This is a standard method for separating the desired product from impurities using silica gel.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[4]
-
Distillation: For liquid products, distillation can be used, ensuring the temperature remains below 200°C.[4]
-
-
Data Presentation
Table 1: Comparison of Yields for Different 1,2,3-Thiadiazole Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hurd-Mori | Semicarbazones of acetophenone derivatives | Thionyl chloride | Room Temperature | Not Specified | 60-72% | [8] |
| TBAI-Catalyzed | N-tosylhydrazones and elemental sulfur | TBAI | 80-100 | Several hours | 44-98% | [9] |
| Iodine-Catalyzed | N-tosylhydrazones and elemental sulfur | Iodine | Not Specified | Not Specified | up to 89% | [7] |
| NH₄SCN Mediated | N-tosylhydrazones | NH₄SCN in Ethanol | Room Temperature | Not Specified | 53-87% | [7] |
| From α-diazocarbonyl compounds | Ethyl diazoacetate and benzyl bromide | Carbon disulfide | 50 | 12 hours | 81% | [7] |
Experimental Protocols
Protocol 1: Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Formation of Semicarbazone:
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting ketone is consumed, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the semicarbazone by vacuum filtration, wash with cold water, and dry under vacuum.[4]
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.[4]
-
-
Work-up and Purification:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
-
Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol offers a milder and more environmentally friendly alternative to the Hurd-Mori synthesis.
-
Reaction Setup:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).
-
Add a suitable solvent such as 1,2-dichloroethane (DCE) or dimethyl sulfoxide (DMSO).[5]
-
-
Reaction Execution:
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.[5]
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for addressing low yield in 1,2,3-thiadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and mechanisms of action of two prominent thiadiazole isomers.
Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, have emerged as a "privileged scaffold" in medicinal chemistry. Their versatile biological activities have led to the development of numerous derivatives with potential therapeutic applications. This guide provides an objective comparative analysis of two key isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, focusing on their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data.
Introduction to Thiadiazole Isomers
The arrangement of the heteroatoms in the thiadiazole ring significantly influences the compound's physicochemical properties and its interaction with biological targets. The 1,2,3-thiadiazole and 1,3,4-thiadiazole cores serve as foundational structures for a vast array of biologically active molecules. A noteworthy characteristic of the 1,3,4-thiadiazole ring is its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids. This similarity allows its derivatives to potentially interfere with DNA replication and other vital cellular processes.[1] While both isomers are fertile ground for pharmacological innovation, the nature and placement of functional groups on the core ring are critical determinants of their biological efficacy.
Comparative Biological Efficacy: A Data-Driven Overview
The inherent biological activity of thiadiazole derivatives is not solely dictated by the core isomer but is significantly modulated by the appended chemical moieties. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the performance of derivatives from both classes in key therapeutic areas.
Anticancer Activity
Derivatives of both 1,2,3- and 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the disruption of cellular structures essential for cell division.
Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | Efficacy Measurement (IC50) | Reference |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (Breast Cancer) | 0.042 - 0.058 µM | [2] |
| 1,3,4-Thiadiazole | 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | SW707 (Rectal), T47D (Breast) | Lower than cisplatin | [3] |
| 1,3,4-Thiadiazole | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung Cancer) | 0.034 ± 0.008 mmol L-1 | [4] |
| 1,3,4-Thiadiazole | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 (Breast Cancer) | 0.084 ± 0.020 mmol L-1 | [4] |
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiadiazole derivatives have shown promise as potent antibacterial and antifungal compounds.
Table 2: Comparative Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Target Microorganism | Efficacy Measurement (MIC) | Reference |
| 1,2,3-Thiadiazole | Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Pyricularia oryzae (Fungus) | 0.12 µg/mL | [1] |
| 1,3,4-Thiadiazole | 2-(Arylamino)-5-(1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazole | Staphylococcus aureus | 6.25 µg/mL | [1] |
| 1,3,4-Thiadiazole | 2-(Arylamino)-5-(1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazole | Escherichia coli | 12.5 µg/mL | [1] |
| 1,3,4-Thiadiazole | 2-(Arylamino)-5-(1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazole | Candida albicans (Fungus) | 12.5 µg/mL | [1] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of thiadiazole derivatives are underpinned by their ability to modulate specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
1,2,3-Thiadiazole Derivatives: A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
1,3,4-Thiadiazole Derivatives: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt pathway.[6] By inhibiting components of this pathway, these compounds can suppress tumor growth and induce apoptosis.
Experimental Protocols
The reproducibility of scientific findings is paramount. The following are detailed methodologies for key experiments cited in the evaluation of thiadiazole derivatives.
Synthesis of Thiadiazole Derivatives
A general workflow for the synthesis and evaluation of novel thiadiazole derivatives is outlined below. This process typically involves chemical synthesis, purification, structural characterization, and subsequent biological screening.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiadiazole derivatives (dissolved in a suitable solvent)
-
Inoculum suspension (adjusted to a 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiadiazole derivatives in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
96-well cell culture plates
-
Complete culture medium
-
Thiadiazole derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.[5]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.[5]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[5]
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production by the test compounds.
Conclusion
Both 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives represent highly promising scaffolds for the development of novel therapeutic agents. The available data suggests that 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a broader range of potent biological activities, particularly in the anticancer and antimicrobial fields. This may be attributed to their bioisosteric relationship with pyrimidines. However, 1,2,3-thiadiazole derivatives have also demonstrated significant and, in some cases, highly potent activities, particularly as inhibitors of tubulin polymerization.
The choice of the thiadiazole isomer and the design of specific derivatives should be guided by the therapeutic target and the desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two important classes of heterocyclic compounds and to guide the rational design of next-generation drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. ir.vistas.ac.in [ir.vistas.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
validation of the anticancer activity of 1,2,3-thiadiazole-4-carbohydrazide derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of thiadiazole derivatives. While specific data on 1,2,3-thiadiazole-4-carbohydrazide derivatives remains limited in publicly available research, this guide offers a comprehensive overview of the broader thiadiazole class, including 1,2,3- and 1,3,4-isomers, to inform future research and development in this promising area of oncology.
The thiadiazole scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including notable anticancer activity.[1][2] These compounds exert their effects through various mechanisms, such as the inhibition of key enzymes like tubulin and heat shock protein 90 (Hsp90), leading to cell cycle arrest and apoptosis.[3] This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to provide a solid foundation for further investigation into novel thiadiazole-based anticancer agents.
Comparative Anticancer Activity of Thiadiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,2,3- and 1,3,4-thiadiazole derivatives against a range of human cancer cell lines. It is important to note that the data presented here is for derivatives with different substitution patterns, as specific data for this compound derivatives is not extensively available.
Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| D-ring fused dehydroepiandrosterone derivatives | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| Pyrazole oxime derivatives | Panc-1 (Pancreatic) | 12.22 - 12.79 | Sorafenib | 11.50 |
| Pyrazole oxime derivatives | Huh-7 (Hepatocellular) | 10.11 - 11.84 | Cisplatin | 12.70 |
| Pyrazole oxime derivatives | HCT-116 (Colon) | 6.56 - 7.19 | 5-Fluorouracil | 29.50 |
Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole-carrying derivatives | HepG2 (Hepatocellular) | 0.82 - 1.88 | Doxorubicin | 0.72 |
| Sulfonamide derivatives | MCF-7 (Breast) | 1.18 | - | - |
| Sulfonamide derivatives | Caco-2 (Colorectal) | 5.28 | - | - |
| Sulfonamide derivatives | HepG-2 (Hepatocellular) | 7.15 | - | - |
| Carbazole derivatives | MCF-7 (Breast) | 12.15 - 15.7 (µg/ml) | Doxorubicin | 7.50 (µg/ml) |
Key Mechanisms of Anticancer Action
Thiadiazole derivatives have been shown to induce cancer cell death through multiple signaling pathways. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the induction of apoptosis.
Inhibition of Tubulin Polymerization
Certain thiadiazole derivatives act as tubulin polymerization inhibitors.[3] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division (mitosis). This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3]
References
- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 1,2,3-Thiadiazole Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Novel 1,2,3-Thiadiazole Derivatives with Alternative Anticancer Agents, Supported by Preclinical Data.
The 1,2,3-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comparative analysis of novel 1,2,3-thiadiazole compounds, evaluating their in vitro and in vivo anticancer activities against established cancer cell lines and comparing their potency with standard chemotherapeutic agents. The data presented herein is intended to inform researchers and drug development professionals on the potential of this heterocyclic moiety in developing next-generation oncology therapeutics.
In Vitro Cytotoxicity: A Comparative Analysis
Novel 1,2,3-thiadiazole derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a direct comparison with commonly used anticancer drugs.
Table 1: Anticancer Activity (IC50) of 1,2,3-Thiadiazole Derivatives Compared to Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives (22, 23, 25) | T47D (Breast Cancer) | 0.042 - 0.058 | Adriamycin | 0.04 | [1] |
| Compound 25 | T47D (Breast Cancer) | 0.058 ± 0.016 | Adriamycin | 0.04 | [1][2] |
| HAF (Normal Fibroblast) | 21.1 ± 5.06 | Adriamycin | 0.068 | [1][2] | |
| Pyrazole oxime derivatives (8e, 8l) | Panc-1 (Pancreatic Cancer) | 12.79, 12.22 | Sorafenib | 11.50 | [1] |
| Huh-7 (Hepatocarcinoma) | 11.84, 10.11 | Cisplatin | 12.70 | [1] | |
| HCT-116 (Colon Cancer) | 7.19, 6.56 | 5-Fluorouracil | 29.50 | [1] | |
| Combretastatin A-4 analogs | HL-60 (Leukemia) | 13.4 - 86.6 (nM) | Combretastatin A-4 | Similar | [1] |
| HCT-116 (Colon Cancer) | 13.4 - 86.6 (nM) | Combretastatin A-4 | Similar | [1] | |
| 4,5-diaryl-1,2,3-thiadiazole (109) | S180 (Sarcoma) | - | Combretastatin A-4 | - | [2] |
| 2-thioamide-1,2,3-thiadiazole (111, 112) | MCF-7 (Breast Cancer) | 12.8, 8.1 (µg/mL) | Doxorubicin | 3.13 (µg/mL) | [2] |
Mechanisms of Action
Several 1,2,3-thiadiazole derivatives exert their anticancer effects by targeting crucial cellular pathways involved in tumor proliferation and survival. Two prominent mechanisms that have been identified are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).
Inhibition of Tubulin Polymerization
Certain 1,2,3-thiadiazole analogs, designed as mimics of combretastatin A-4, have been shown to inhibit the polymerization of tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3]
Inhibition of Heat Shock Protein 90 (Hsp90)
Other series of 1,2,3-thiadiazole derivatives have been identified as inhibitors of Hsp90.[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding cancer progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of these novel 1,2,3-thiadiazole compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
1,2,3-Thiadiazole compounds and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole compounds and reference drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
In Vivo Antitumor Activity: Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for tumor induction
-
1,2,3-Thiadiazole compounds and reference drugs formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly divide the mice into treatment and control groups.
-
Compound Administration: Administer the 1,2,3-thiadiazole compounds and reference drugs (e.g., intraperitoneally) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight every few days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The preclinical data presented in this guide highlights the potential of novel 1,2,3-thiadiazole derivatives as a promising class of anticancer agents. Several compounds have demonstrated potent in vitro cytotoxicity, comparable or superior to standard chemotherapeutic drugs, against a variety of cancer cell lines. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and Hsp90, provides a strong rationale for their further development. The detailed experimental protocols provided herein should facilitate the validation and expansion of these findings by the research community. Future studies should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds to translate these promising preclinical results into clinical applications.
References
A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles: An Evaluation of Efficacy
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities. The efficient synthesis of this heterocyclic motif is therefore of paramount importance to researchers in the field. This guide provides a comprehensive comparison of the most common and effective synthetic routes to 1,2,3-thiadiazoles, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in methodological selection.
Comparison of Synthetic Routes
The choice of synthetic strategy for 1,2,3-thiadiazoles is often a trade-off between yield, substrate scope, and reaction conditions. Below is a summary of key methods with their respective advantages and disadvantages.
| Synthetic Route | Key Reagents | Typical Yields | Reaction Conditions | Scope & Limitations |
| Hurd-Mori Synthesis | Hydrazones (with α-methylene), Thionyl Chloride (SOCl₂) | Good to Excellent | Often requires reflux, can be harsh | Broad substrate scope, but sensitive functional groups may not be tolerated.[1] |
| Pechmann Synthesis | Diazoalkanes, Isothiocyanates | Variable | [3+2] cycloaddition, regioselectivity can be an issue.[1] | Effective for certain substitution patterns, but the use of diazomethane can be hazardous. |
| TBAI-Catalyzed Reaction | N-Tosylhydrazones, Elemental Sulfur, TBAI | Moderate to Good[2][3] | Metal-free, milder conditions (e.g., 100 °C).[3] | An improvement on the Hurd-Mori reaction, avoiding hazardous reagents.[3][4] Primarily for 4-aryl-1,2,3-thiadiazoles.[3] |
| I₂/CuCl₂-Promoted Three-Component Reaction | Methyl Ketones, p-Toluenesulfonyl Hydrazide, KSCN | Aryl-substituted: 71-89%[5][6], Alkyl-substituted: 48-74%[5][6] | One-pot, uses an odorless sulfur source.[6][7] | Broad substrate scope and good functional group tolerability.[7] |
| I₂/DMSO-Mediated One-Pot Synthesis | Enaminones, Tosylhydrazine, Elemental Sulfur | Moderate to Excellent (up to 92%)[5] | Transition-metal-free, operationally simple.[8][9] | Compatible with a wide range of functional groups.[8][9] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate experimental design and execution.
Protocol 1: General Hurd-Mori Synthesis of 1,2,3-Thiadiazoles[10]
1. Preparation of Semicarbazone:
-
Dissolve the starting ketone (1.0 eq.) in ethanol.
-
Add an aqueous solution of semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Reflux the mixture for 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and collect the precipitated semicarbazone by filtration.
-
Wash the solid with cold water and dry thoroughly.
2. Cyclization with Thionyl Chloride:
-
In a flask equipped with a reflux condenser and a gas trap, cool an excess of thionyl chloride (5-10 eq.) to 0 °C in an ice bath.
-
Add the dried semicarbazone portion-wise over 30 minutes with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC indicates the completion of the reaction.
-
Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Cool the reaction mixture and carefully remove excess thionyl chloride under reduced pressure.
-
Slowly pour the residue onto crushed ice with stirring.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles[10]
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).
-
Add a suitable solvent such as N,N-dimethylacetamide (DMAC).
-
Stir the mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: I₂/CuCl₂-Promoted One-Pot Three-Component Synthesis[6][7]
-
To a reaction vessel, add the aliphatic or aromatic methyl ketone (1.0 eq.), p-toluenesulfonyl hydrazide (1.1 eq.), potassium thiocyanate (KSCN) (2.0 eq.), iodine (I₂) (0.2 eq.), and copper(II) chloride (CuCl₂) (1.0 eq.).
-
Add a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Stir the mixture at a specified temperature (e.g., 100 °C) for the required time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove iodine, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described above.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. I2/CuCl2-promoted one-pot three-component synthesis of aliphatic or aromatic substituted 1,2,3-thiadiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. One-Pot Synthesis of 5-Acyl-1,2,3-Thiadiazoles from Enaminones, Tosylhydrazine, and Elemental Sulfur under Transition-Metal-Free Conditions [organic-chemistry.org]
- 9. One-Pot Synthesis of 5-Acyl-1,2,3-Thiadiazoles from Enaminones, Tosylhydrazine, and Elemental Sulfur under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1,2,3-Thiadiazole-4-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 1,2,3-thiadiazole-4-carbohydrazide and related compounds. As a member of the thiadiazole family, which is prominent in medicinal chemistry, robust analytical methods are crucial for ensuring the quality and stability of this compound in research and development. This document outlines the key validation parameters for a reversed-phase HPLC (RP-HPLC) method, offers a comparison with alternative analytical techniques, and provides detailed experimental protocols.
Comparison of Analytical Methods
The choice of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. Below is a summary of the performance characteristics of HPLC compared to other potential methods for the analysis of carbohydrazide and thiadiazole derivatives.
Table 1: Comparison of Analytical Methods for the Analysis of this compound and Related Compounds
| Parameter | RP-HPLC with UV Detection | Spectrophotometry | Titrimetry |
| Principle | Separation based on polarity. | Measurement of light absorbance of a colored complex.[1][2] | Volumetric titration with a suitable reagent.[1] |
| Instrumentation | HPLC system with UV detector. | Spectrophotometer.[1][2] | Burette, pH meter.[1] |
| Sample Preparation | Dissolution in a suitable solvent. | Often requires derivatization to form a chromophore.[1][2] | Dissolution in a suitable solvent.[1] |
| Specificity | High; can resolve the analyte from impurities and degradation products.[3] | Moderate; can be prone to interference from other absorbing species.[4] | Low; susceptible to interference from other reactive species.[1] |
| Linearity (R²) (Typical) | > 0.999[5] | > 0.99[4] | Not Applicable |
| Limit of Detection (LOD) (Typical) | ~0.05 µg/mL | ~25 µg/L (for carbohydrazide)[2] | ~10 mg/L (for carbohydrazide)[1] |
| Limit of Quantitation (LOQ) (Typical) | ~0.15 µg/mL | Not specified | Not specified |
| Accuracy (% Recovery) (Typical) | 98-102%[5] | Not specified | Not specified |
| Precision (%RSD) (Typical) | < 2%[5] | Not specified | Not specified |
Detailed Experimental Protocols
Reproducible and reliable data are founded on well-defined experimental protocols. The following sections detail a representative RP-HPLC method validation protocol for a compound structurally related to this compound.
RP-HPLC Method Validation Protocol
This protocol is based on established methods for the analysis of hydrazide and thiadiazole derivatives and adheres to the International Council for Harmonisation (ICH) guidelines.[3][5][6]
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[5]
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. A typical gradient could start with a higher aqueous phase concentration and ramp up the organic phase to ensure elution of all components. For example, a gradient of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Determined by UV-Vis spectrophotometry, typically the wavelength of maximum absorbance (λmax) of the analyte. For similar compounds, this can be around 230-272 nm.[3][6]
-
Injection Volume: 10-20 µL.
2. Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically prepared, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.[3][5]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. Recoveries are typically expected to be within 98-102%.[3]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses the variations within the same laboratory (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations of Key Workflows
The following diagrams illustrate the typical workflows for HPLC method validation.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Workflow for Assessing the Linearity of an HPLC Method.
References
- 1. Determination of carbohydrazide at trace and subtrace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jddtonline.info [jddtonline.info]
- 7. Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,3-Thiadiazole-Based Inhibitors: Selectivity and Cross-Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted inhibitors for a range of enzymes implicated in various diseases. This guide provides an objective comparison of the performance of 1,2,3-thiadiazole-based inhibitors against other alternatives, supported by experimental data. We delve into their selectivity and cross-reactivity profiles, offering insights into their therapeutic potential.
Kinase Inhibitors: Targeting VEGFR-2 and c-Met
Derivatives of 1,2,3-thiadiazole have shown considerable promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. Notably, these compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), both key targets in oncology.
Performance Comparison of 1,2,3-Thiadiazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency of exemplary 1,2,3-thiadiazole-based inhibitors against their primary targets and compares them with established kinase inhibitors.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound Class | Specific Inhibitor Example | Primary Target | IC₅₀ (nM) | Alternative Inhibitor | Alternative Inhibitor IC₅₀ (nM) | Reference |
| 1,2,3-Thiadiazole | Pyrazolone-substituted 1,2,3-thiadiazole | VEGFR-2 | Data not specified | Sunitinib | 0.1 | [1][2] |
| Thiazole-based | Compound 10c | VEGFR-2 | 104 | Sunitinib | 100 | [1][2] |
| 2,3-dihydro-1,3,4-thiadiazole | Compound 20b | VEGFR-2 | 24 | Sorafenib | 41 | [3] |
| 2,3-dihydro-1,3,4-thiadiazole | Compound 11a | VEGFR-2 | 55 | Sorafenib | Data not specified | [4] |
Table 2: Comparison of c-Met Kinase Inhibitors
| Compound Class | Specific Inhibitor Example | Primary Target | IC₅₀ (nM) | Alternative Inhibitor | Alternative Inhibitor IC₅₀ (nM) | Reference |
| [5][6][7]triazolo[3,4-b][5][7][8]thiadiazole | Compound 7d | c-Met | 2.02 | Foretinib | 1.16 | [9][10] |
| Thiazole/Thiadiazole Carboxamide | Compound 48 | c-Met | 2.54 | Foretinib | 1.16 | [10] |
| Triazolothiadiazole | Compound 23 | c-Met | Ki = 25 | Crizotinib | Data not specified | [11] |
Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by these inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Metallo-β-Lactamase Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health. While not strictly 1,2,3-thiadiazoles, related triazole-3-thione scaffolds have been investigated as MBL inhibitors. These compounds aim to restore the efficacy of β-lactam antibiotics by inhibiting the enzymes that degrade them.
Performance Comparison of Triazole-Thione-Based MBL Inhibitors
The following table presents data on the inhibitory activity of a triazole-based MBL inhibitor.
Table 3: Comparison of Metallo-β-Lactamase Inhibitors
| Compound Class | Specific Inhibitor Example | Primary Target | IC₅₀ (µM) | Alternative Inhibitor | Alternative Inhibitor IC₅₀ (µM) | Reference |
| [5][6][7]triazolo[3,4-b][5][8]thiazine | Compound 5l | VIM-2 | 38.36 | EDTA | Data not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key assays.
In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2 or c-Met)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, c-Met)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (1,2,3-thiadiazole derivative)
-
Assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal from the chosen detection reagent
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In the wells of a microplate, add the assay buffer, the serially diluted inhibitor, and the kinase enzyme.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
Metallo-β-Lactamase Inhibition Assay
This protocol describes a general method to assess the inhibition of MBLs.
Materials:
-
Purified metallo-β-lactamase (e.g., VIM-2, NDM-1)
-
Substrate (e.g., imipenem, nitrocefin)
-
Test inhibitor (triazole-thione derivative)
-
Assay buffer (e.g., HEPES buffer with ZnCl₂)
-
Spectrophotometer
Procedure:
-
Inhibitor and Enzyme Preparation: Prepare solutions of the test inhibitor and the MBL enzyme in the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength (e.g., 297 nm for imipenem, 482 nm for nitrocefin) using a spectrophotometer.[14]
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.
Conclusion
1,2,3-Thiadiazole-based compounds represent a versatile class of inhibitors with demonstrated activity against clinically relevant targets such as VEGFR-2 and c-Met kinases. The data presented in this guide highlight their potential to rival or even exceed the potency of some existing inhibitors. Furthermore, the related triazole-thione scaffold shows promise in the challenging area of metallo-β-lactamase inhibition. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel inhibitors, facilitating direct comparisons and accelerating the drug discovery process. Further studies, including comprehensive selectivity profiling across a broader range of targets and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 4. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Comparative Docking Studies of Thiadiazole Analogs: A Landscape Overview for Drug Discovery
A comprehensive review of in-silico research reveals a significant focus on 1,3,4-thiadiazole derivatives in drug discovery, with a noticeable gap in the literature regarding comparative docking studies of 1,2,3-thiadiazole-4-carbohydrazide analogs. This guide provides a summary of the available data on the broader thiadiazole class, offering insights into their therapeutic potential and the computational methodologies employed in their evaluation.
Thiadiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a pivotal computational tool, plays a crucial role in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1] However, a detailed analysis of the existing literature indicates that the vast majority of comparative docking studies have been conducted on the 1,3,4-thiadiazole isomer and its hybrid derivatives.[2] Direct comparative docking data for a series of this compound analogs remains scarce.
This guide synthesizes the available findings on thiadiazole derivatives to provide researchers, scientists, and drug development professionals with a comparative overview of their performance in docking studies, common experimental protocols, and key biological targets.
Performance of Thiadiazole Derivatives in Docking Studies
Docking scores, which predict the binding affinity between a ligand and a protein, consistently demonstrate favorable interactions for various thiadiazole derivatives. A lower docking score generally indicates a more stable and favorable binding interaction.
For instance, in the pursuit of anticancer agents, novel 1,3,4-thiadiazole sulfonamide derivatives have been designed as human carbonic anhydrase inhibitors.[3] One such derivative, a carbohydrazide coumarin compound, exhibited significant cytotoxic activity against Caco2 and HepG2 cell lines.[3] Molecular docking studies of these compounds against human carbonic anhydrase IX and XII were performed to rationalize their biological activity.[3]
Similarly, a series of 5-(5-{(Z)-[(4-R1)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol and 4-(5-{(Z)-[(4-R1)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2-diol compounds were synthesized and studied for their interaction with ADP-sugar pyrophosphatase.[4][5] One of the derivatives showed a high binding affinity with a docking score of -8.9 kcal/mol and a MM-GBSA value of -31.5 kcal/mol, forming four hydrogen bonds with the NUDT5 gene.[4][5]
In the context of antiviral research, thiadiazole-triazole hybrid analogs have been investigated as potential inhibitors of the COVID-19 main protease. These compounds displayed good docking scores, indicating their potential as drug candidates against Coronaviruses.
The table below summarizes representative docking score data for various 1,3,4-thiadiazole derivatives against different protein targets, as reported in the literature.
| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Reference |
| 1,3,4-Thiadiazole Derivatives | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | [4][5] |
| 1,3,4-Thiadiazole-Triazole Hybrids | COVID-19 Main Protease | -6.2 to -8.3 | |
| Imidazo[2,1-b][3][4][5]-thiadiazole Derivatives | Tubercular Pantothenate Synthetase | -9.7 | [6] |
| Imidazo[2,1-b][3][4][5]-thiadiazole Derivatives | Fungal Aminoglycoside 2'-N-acetyltransferase | -10.8 | [6] |
Experimental Protocols in Docking Studies
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. A generalized workflow for these studies involves several key steps, from protein and ligand preparation to the final docking simulation and analysis.
A representative experimental protocol for docking 1,3,4-thiadiazole derivatives against a target protein is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the thiadiazole analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.
-
Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of each ligand within the active site of the target protein. The active site is typically defined by a grid box centered on the co-crystallized ligand or identified through literature.
-
Analysis of Results: The docking results are analyzed based on the docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. The pose with the lowest binding energy is generally considered the most favorable.
Signaling Pathways and Biological Targets
The diverse biological activities of thiadiazole derivatives stem from their ability to interact with a wide range of biological targets. Molecular docking studies have been instrumental in identifying and characterizing these interactions.
For instance, the anticancer activity of certain thiadiazole derivatives is attributed to their inhibition of carbonic anhydrases , particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3] Another key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a tyrosine kinase that plays a crucial role in angiogenesis.[7]
In the realm of infectious diseases, thiadiazole derivatives have been investigated as inhibitors of essential microbial enzymes. For example, pantothenate synthetase and aminoglycoside 2'-N-acetyltransferase are targets for developing new anti-tubercular and anti-fungal agents, respectively.[6] The main protease of SARS-CoV-2 is another critical target for antiviral drug development.
The diagram below illustrates the interaction of a thiadiazole derivative with a generic enzyme active site, leading to the inhibition of its biological function.
Conclusion
The collective evidence from numerous in-silico studies strongly supports the continued exploration of thiadiazole derivatives in drug discovery. The 1,3,4-thiadiazole scaffold, in particular, has proven to be a versatile template for designing potent inhibitors against a variety of biological targets. While the current body of research on this compound analogs is limited, the promising results from other isomers warrant a broader investigation into the full therapeutic potential of the entire thiadiazole family. Future comparative docking studies focusing on the 1,2,3-thiadiazole isomer are essential to unlock its potential and provide a more complete picture of the structure-activity relationships within this important class of heterocyclic compounds.
References
- 1. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fue.edu.eg [fue.edu.eg]
- 6. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Activity of Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. These isomers and their derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a head-to-head comparison of the biological activities of these isomers, with a particular focus on the extensively studied 1,3,4-thiadiazole scaffold. The information is supported by experimental data from various studies to aid in the rational design of novel therapeutic agents.
Isomeric Landscape of Thiadiazole
The arrangement of heteroatoms in the thiadiazole ring profoundly influences its physicochemical properties and, consequently, its biological activity. Of the four isomers, the 1,3,4-thiadiazole core is the most extensively investigated, demonstrating a wide spectrum of pharmacological effects.[1][2] This is often attributed to its unique electronic structure, metabolic stability, and ability to participate in hydrogen bonding.[3][4]
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Thiadiazole Derivatives: A Comparative Guide for Researchers
A deep dive into the mechanistic workings of thiadiazole derivatives reveals a versatile class of compounds with significant potential in anticancer and antimicrobial applications. This guide offers a comparative analysis of their performance against established alternatives, supported by experimental data and detailed methodologies, to inform and direct future research and drug development endeavors.
While the initial focus was on the lesser-explored 1,2,3-thiadiazole-4-carbohydrazide scaffold, the vast body of research predominantly centers on the isomeric 1,3,4-thiadiazole core. This guide will, therefore, concentrate on the well-documented activities of 1,3,4-thiadiazole derivatives, providing a robust foundation for understanding their mechanism of action.
Anticancer Activity: Disrupting Key Cellular Pathways
1,3,4-Thiadiazole derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines, including breast, lung, colon, and leukemia.[1][2] Their mechanism of action is often multifaceted, primarily involving the inhibition of crucial signaling pathways and the induction of programmed cell death (apoptosis).
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,3,4-thiadiazole derivatives against different cancer cell lines, alongside standard chemotherapeutic agents for comparison.
| 1,3,4-Thiadiazole Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | - | Cisplatin | - |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | 22.00 ± 3.00 | Cisplatin | 24.33 ± 0.58 |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | A549 (Lung Adenocarcinoma) | 21.00 ± 1.15 | Cisplatin | 13.50 ± 2.12 |
| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazole derivative 4c | HepG2 (Hepatocellular Carcinoma) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathway Inhibition
A significant aspect of the anticancer activity of 1,3,4-thiadiazole derivatives lies in their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are prominent targets.[1]
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[3] Certain 1,3,4-thiadiazole derivatives have been shown to inhibit Akt phosphorylation, thereby suppressing this pro-survival pathway and leading to apoptosis.[4]
PI3K/Akt Signaling Inhibition by Thiadiazole Derivatives.
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[5] Some 1,3,4-thiadiazole derivatives have been found to inhibit the phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.[5][6]
MAPK/ERK Signaling Inhibition by Thiadiazole Derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A key outcome of the disruption of these signaling pathways is the induction of apoptosis. Studies have shown that 1,3,4-thiadiazole derivatives can trigger apoptosis through the activation of caspases, a family of proteases central to the apoptotic process.[6][7] Furthermore, these compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cancer cells from progressing through the division cycle.[8]
Antimicrobial Activity: A Broad Spectrum of Action
1,3,4-Thiadiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.[9]
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3,4-thiadiazole derivatives against various microorganisms, compared to standard antimicrobial drugs.
| 1,3,4-Thiadiazole Derivative | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Compound 8b | S. enterica | - | Ampicillin | - |
| Compound 8b | V. cholera | - | Ampicillin | - |
| Compound 13 | Various pathogenic microorganisms | - | Ciprofloxacin | - |
| Compound 13 | Various pathogenic microorganisms | - | Fluconazole | - |
| Compound 37 | Bacillus subtilis | 1000 | Ciprofloxacin | 25 |
| Compound 38 | Escherichia coli | 1000 | Ciprofloxacin | 25 |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental methodologies.
The antimicrobial mechanism of action for thiadiazole derivatives is not as extensively elucidated as their anticancer effects but is thought to involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow of the MTT Assay for Cytotoxicity Evaluation.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Include a positive control (e.g., cisplatin) in parallel.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the thiadiazole derivatives and standard antibiotics in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion
The extensive research into 1,3,4-thiadiazole derivatives has established them as a promising scaffold in medicinal chemistry. Their ability to modulate key signaling pathways in cancer cells and inhibit microbial growth provides a strong rationale for their continued development. This guide has provided a comparative overview of their efficacy, highlighting their potential to rival or even surpass existing therapeutic agents. The detailed experimental protocols and visual representations of their mechanisms of action are intended to facilitate further investigation and accelerate the translation of these versatile compounds from the laboratory to clinical applications. Future research should continue to explore the structure-activity relationships of these derivatives to optimize their potency and selectivity, paving the way for novel and effective treatments for cancer and infectious diseases.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthetic Protocols for Substituted 1,2,3-Thiadiazoles
For researchers, scientists, and drug development professionals, the synthesis of substituted 1,2,3-thiadiazoles is of significant interest due to the diverse biological activities exhibited by this heterocyclic scaffold. The reproducibility of a synthetic protocol is paramount for reliable compound production and scalable drug development. This guide provides an objective comparison of common synthetic routes to substituted 1,2,3-thiadiazoles, with a focus on the classical Hurd-Mori synthesis and its modern alternatives. The performance of these methods is evaluated based on reported yields, reaction conditions, and substrate scope, supported by detailed experimental protocols.
Comparison of Key Synthetic Methodologies
The synthesis of substituted 1,2,3-thiadiazoles can be broadly categorized into classical and modern methods. The Hurd-Mori synthesis represents a foundational approach, while iodine-catalyzed and tetrabutylammonium iodide (TBAI)-catalyzed reactions of N-tosylhydrazones with elemental sulfur have emerged as effective modern alternatives.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common model compound, via different methodologies.
| Method | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | 3-4 | 0-5 to RT | 83 | [1] |
| Iodine-Catalyzed One-Pot Synthesis | Acetophenone | p-toluenesulfonylhydrazide, Elemental sulfur, Iodine (I₂) | 5 | 100 | 75 | [1] |
| TBAI-Catalyzed Synthesis | N-tosylhydrazones | Elemental sulfur, Tetrabutylammonium iodide (TBAI) | Not Specified | Not Specified | 44-98 (for various aryl 1,2,3-thiadiazoles) | [2] |
Reaction Pathways and Workflows
To visualize the relationships between the different synthetic strategies, the following diagrams illustrate the core reaction pathways and a general experimental workflow.
Detailed Experimental Protocols
Reproducibility is critically dependent on meticulous adherence to experimental procedures. The following are detailed protocols for the synthesis of 4-phenyl-1,2,3-thiadiazole.
Protocol 1: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole[1]
This is a two-step process starting from acetophenone.
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a flask, dissolve 5 g of semicarbazide hydrochloride in 5 ml of water.
-
In a separate flask, dissolve 5 g of acetophenone in 20 ml of cold pyridine.
-
Add the semicarbazide hydrochloride solution to the acetophenone solution. The acetophenone semicarbazone will precipitate almost immediately.
-
Collect the precipitate by filtration and wash with water.
-
The crude product can be purified by recrystallization from aqueous alcohol. The expected yield is almost theoretical.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a round-bottom flask, place the dried acetophenone semicarbazone from Step 1.
-
Slowly add an excess of thionyl chloride with stirring in a well-ventilated fume hood. The reaction is exothermic. Alternatively, dissolve the semicarbazone in a dry, inert solvent like dichloromethane, and add thionyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-phenyl-1,2,3-thiadiazole.
Protocol 2: Iodine-Catalyzed One-Pot Synthesis of 4-Phenyl-1,2,3-thiadiazole[1]
This modern approach offers a more direct, one-pot synthesis.
-
To a Schlenk tube equipped with a stir bar, add p-toluenesulfonylhydrazide (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).
-
Degas the tube and fill it with an inert gas (e.g., Argon). Repeat this process three times.
-
Under the inert atmosphere, add acetophenone (0.3 mmol) and DMSO (3 mL).
-
Stir the reaction mixture and heat it to 100°C for 5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the solution to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-phenyl-1,2,3-thiadiazole.
Protocol 3: TBAI-Catalyzed Synthesis of Substituted Aryl 1,2,3-Thiadiazoles[3]
This method provides an improved, metal-free alternative to the Hurd-Mori reaction.
-
In a reaction vessel, combine the desired N-tosylhydrazone (1.0 equiv), elemental sulfur (2.0 equiv), and tetrabutylammonium iodide (TBAI) (0.2 equiv).
-
Add a suitable solvent (e.g., dichloroethane).
-
Stir the reaction mixture at a specified temperature (e.g., reflux) for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the substituted aryl 1,2,3-thiadiazole.
Other Synthetic Alternatives
Wolff's Synthesis
The Wolff rearrangement is a known pathway for the synthesis of 1,2,3-thiadiazoles. This method typically involves the reaction of a diazo ketone with a thionating agent, such as Lawesson's reagent. While historically significant, detailed and directly comparable experimental protocols for the synthesis of specific substituted 1,2,3-thiadiazoles via this route are less commonly reported in recent literature, making a direct reproducibility comparison challenging.
Conclusion
References
Safety Operating Guide
Proper Disposal of 1,2,3-Thiadiazole-4-carbohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,2,3-thiadiazole-4-carbohydrazide and its derivatives, fostering a culture of safety and environmental responsibility. Adherence to these procedures is vital for protecting laboratory personnel and the environment.
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1] It is imperative to follow all national and local regulations regarding hazardous waste.[1][2]
Hazard Identification and Safety Precautions
A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. This class of compounds presents several risks that must be managed with appropriate personal protective equipment (PPE) and handling procedures.
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Harmful if swallowed, in contact with skin, or inhaled.[3] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[3] Some derivatives are suspected of causing genetic defects or cancer.[1] | Avoid breathing dust or vapors.[1][3] Wash skin thoroughly after handling.[1][2][3] Wear protective gloves, clothing, and eye/face protection.[1][2][3][4] Do not eat, drink, or smoke when using this product.[1][3] |
| Environmental Hazards | Some derivatives are very toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[1] Prevent the product from entering drains.[1][2][3] |
| Physical/Chemical Hazards | Thermal decomposition can release irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] Non-combustible, but containers may burn.[3] | Store in a well-ventilated place and keep the container tightly closed.[3][4][5] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed, and dry hazardous waste container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.[1] The approximate concentration of the compound should be indicated on the label.[1]
-
Contaminated Materials: Any items, such as personal protective equipment (gloves, lab coats), absorbent pads, or labware that have come into contact with the compound should be disposed of as solid hazardous waste.[1]
2. Spill and Leak Response:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment:
-
For solid spills , use dry clean-up procedures and avoid generating dust.[1][3] Carefully sweep or vacuum the material and place it into a labeled container for disposal.[3][5]
-
For liquid spills , use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Place the absorbed material into a labeled hazardous waste container.[1]
-
-
Decontamination: Thoroughly clean the spill area with soap and water.[1] Collect all decontamination materials, such as wipes, as solid hazardous waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
3. Storage and Final Disposal:
-
Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][4][5] Ensure containers are kept away from incompatible materials, such as oxidizing agents.[5]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2] Ensure all paperwork and labeling are completed in accordance with regulatory requirements.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbohydrazide
Essential Safety and Handling Guide for 1,2,3-Thiadiazole-4-carbohydrazide
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure a safe working environment. The following procedures are based on established safety protocols for similar hazardous chemical compounds.
Hazard Summary:
This compound and its derivatives are considered hazardous.[1][2][3][4] The primary hazards include irritation to the skin, eyes, and respiratory system.[1] It may also be harmful if swallowed, inhaled, or in contact with skin.[1][4]
Hazard Identification and GHS Classifications
| Hazard Statement | GHS Classification | Precautionary Actions |
| Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] |
| Harmful in contact with skin.[1] | Acute Toxicity, Dermal (Category 4) | Wear protective gloves and clothing.[1] |
| Causes skin irritation.[1] | Skin Corrosion/Irritation (Category 2) | Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.[3] |
| Causes serious eye irritation.[1] | Serious Eye Damage/Eye Irritation (Category 2) | Wear eye protection/face protection.[1] If in eyes, rinse cautiously with water for several minutes.[3] |
| Harmful if inhaled.[1] | Acute Toxicity, Inhalation (Category 4) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][3] |
| May cause respiratory irritation.[1] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | If inhaled, remove person to fresh air and keep comfortable for breathing.[3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure.
| Body Part | Required PPE |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a splash hazard. |
| Body | Laboratory coat. Chemical-resistant apron for larger quantities or splash potential. |
| Respiratory | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan
1. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wear all required personal protective equipment.[1]
-
Use in a well-ventilated area.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Keep containers tightly closed when not in use.[1]
-
Always wash hands with soap and water after handling.[1]
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of accordingly.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused material and contaminated items (e.g., gloves, wipes) in a clearly labeled, sealed container for solid hazardous waste.[2]
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for liquid hazardous waste. Do not mix with other waste streams.[2]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.[2]
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Disposal:
-
Dispose of all waste through your institution's hazardous waste management program.
-
Do not dispose of down the drain or in regular trash.
Emergency Procedures
1. Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[1]
-
For wet spills, absorb with an inert material and place in a sealed container for disposal.[1]
-
Wash the spill area with soap and water.[1]
2. First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
